molecular formula C5H7N3S2 B2895579 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol CAS No. 852400-37-4

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2895579
CAS No.: 852400-37-4
M. Wt: 173.25
InChI Key: RBPGSAZBLLEDHB-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol ( 852400-37-4 ) is a high-purity chemical building block for research and development. With a molecular formula of C 5 H 7 N 3 S 2 and a molecular weight of 173.26 g/mol , this compound belongs to the versatile 1,3,4-thiadiazole family, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The 1,3,4-thiadiazole core is a prominent feature in several established pharmaceuticals, such as the carbonic anhydrase inhibitors acetazolamide and methazolamide, which are used to treat conditions like glaucoma and epilepsy . This history underscores the scaffold's significance in designing bioactive molecules. Researchers value this specific cyclopropylamino derivative for its potential in synthesizing novel compounds with anticipated pharmacological properties. The structure of 1,3,4-thiadiazoles allows them to act as mesoionic systems, facilitating strong interactions with biological targets such as proteins and enzymes, and contributing to good in vivo stability . The cyclopropylamino substituent can enhance the molecule's lipophilicity, which is a critical parameter for optimizing a compound's ability to cross biological membranes like the blood-brain barrier . This product is offered with a documented purity of 95% and is supplied with the storage and handling information necessary to maintain its integrity. It is intended for use in various research applications, including as a precursor in organic synthesis, the exploration of structure-activity relationships (SAR), and the development of new therapeutic agents in areas such as antimicrobial and anticonvulsant research . This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGSAZBLLEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Physicochemical Nuances of a Novel Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design, this guide serves as a comprehensive exploration of the basic properties of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. The strategic incorporation of a cyclopropyl moiety onto the versatile 1,3,4-thiadiazole scaffold presents a unique confluence of electronic and structural features. Understanding the resulting basicity of this compound is paramount for predicting its behavior in physiological environments, optimizing its formulation, and elucidating its potential as a pharmacophore. This document moves beyond a mere recitation of facts, offering a deep dive into the causality behind its chemical characteristics and providing robust, field-proven methodologies for its empirical investigation.

Structural and Electronic Landscape: The Determinants of Basicity

The basicity of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is not dictated by a single functional group but is rather the cumulative outcome of its intricate electronic and tautomeric landscape. A thorough analysis requires consideration of the 1,3,4-thiadiazole core, the exocyclic amino and thiol substituents, and the unique influence of the cyclopropyl group.

Tautomerism: A Dynamic Equilibrium Dictating Protonation

Substituted 2-amino-1,3,4-thiadiazoles are known to exist in a dynamic equilibrium between different tautomeric forms, primarily the amino-imino and thione-thiol forms.[1] For 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol, the principal tautomers are the amino-thione and the imino-thiol forms. Computational and experimental studies on related 2-mercapto-1,3,4-thiadiazoles suggest that the thione form is generally the more stable tautomer.[2][3] This is a critical consideration as the distribution of electron density and the availability of lone pairs for protonation differ significantly between these forms. The amino form is generally considered to be the more stable tautomer for substituted 2-amino-1,3,4-thiadiazoles.[4]

Diagram 1: Tautomeric Equilibrium

Caption: Predominant tautomeric forms of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

The Cyclopropyl Moiety: A Unique Electronic Modulator

The cyclopropyl group is a fascinating substituent that defies simple classification as either electron-donating or -withdrawing. It exhibits a dual nature, acting as an inductive electron-withdrawing group due to the increased s-character of its C-C bonds, while also being capable of resonance electron donation from its Walsh orbitals, which possess π-character.[5] This partial double-bond character can influence the electron density of the adjacent amino group.[6] The overall effect on the basicity of the exocyclic nitrogen will be a balance of these opposing electronic influences.

Potential Protonation Sites

The 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol molecule presents several potential sites for protonation:

  • Exocyclic Amino Nitrogen: The lone pair on this nitrogen is a primary candidate for protonation. Its basicity is modulated by the electronic effects of the cyclopropyl group and the aromatic 1,3,4-thiadiazole ring.

  • Thiadiazole Ring Nitrogens: The nitrogen atoms within the heterocyclic ring also possess lone pairs. Their availability for protonation is influenced by their involvement in the aromatic system.

  • Exocyclic Thiol/Thione Sulfur: In the thione tautomer, the sulfur atom is double-bonded to the carbon and has lone pairs. While thiols are generally acidic, the thione form could potentially be protonated on the sulfur, though this is generally less favorable than nitrogen protonation in similar systems.

The most probable site of protonation is the exocyclic amino nitrogen, as its lone pair is generally more available than those of the ring nitrogens which contribute to the aromaticity of the thiadiazole ring.

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Step-by-Step Protocol

A robust synthesis is the foundation of any physicochemical analysis. The following protocol outlines a reliable method for the preparation of the title compound, adapted from established procedures for similar 1,3,4-thiadiazole derivatives.[7][8]

Diagram 2: Synthetic Workflow

G A Thiosemicarbazide + CS2 B 5-Amino-1,3,4-thiadiazole-2-thiol A->B Cyclization D 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol B->D C Cyclopropanation Reagent (e.g., Cyclopropyl bromide) C->D N-Alkylation E Purification & Characterization (Recrystallization, NMR, MS) D->E

Caption: Synthetic workflow for the target compound.

Synthesis of the Precursor: 5-Amino-1,3,4-thiadiazole-2-thiol

This precursor is synthesized via the cyclization of thiosemicarbazide with carbon disulfide.[9]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide and potassium hydroxide in ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

This step involves the N-alkylation of the precursor with a suitable cyclopropylating agent.

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • Cyclopropyl bromide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., DMF, acetonitrile)

Protocol:

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for 15-30 minutes at room temperature.

  • Add cyclopropyl bromide to the mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Determination of pKa: A Rigorous Approach

The pKa value is a quantitative measure of a compound's basicity. The following protocols detail two robust methods for its determination.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant is added.[5]

Diagram 3: Potentiometric Titration Workflow

G A Prepare Analyte Solution (Known concentration in H2O/co-solvent) C Titrate with Standard Acid (e.g., HCl) (Record pH vs. Volume) A->C B Calibrate pH Meter (Using standard buffers) B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Calculate pKa (pH at half-equivalence point) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh a sample of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Add the standardized acid titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.[10]

Protocol:

  • Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the estimated pKa. Prepare a stock solution of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol in a suitable solvent.

  • Measurement: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values. Record the UV-Vis spectrum for each solution.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Predicted Basic Properties and Comparative Analysis

In the absence of direct experimental data for 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol, we can make informed predictions based on the properties of related compounds.

CompoundReported/Predicted pKaRationale for Comparison
2-Amino-1,3,4-thiadiazole~3.2 (uncertain)[1]The parent compound without the cyclopropyl and thiol substituents. Provides a baseline for the basicity of the 2-amino-1,3,4-thiadiazole core.
Thiophenol~6.6Reference for the acidity of an aromatic thiol. The thiol group in the target molecule is expected to be acidic.
Cyclopropylamine~9.0Reference for the basicity of a simple cyclopropylamine. The electron-withdrawing thiadiazole ring will reduce the basicity of the amino group in the target molecule.
5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Predicted pKa (basic) The basic pKa is expected to be lower than that of cyclopropylamine due to the electron-withdrawing nature of the thiadiazole ring. The exact value will depend on the balance of inductive and resonance effects of the cyclopropyl group.
5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Predicted pKa (acidic) The acidic pKa of the thiol group is expected to be influenced by the electron-withdrawing nature of the heterocyclic ring.

Qualitative Prediction: The basicity of the exocyclic amino group in 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is expected to be lower than that of simple alkylamines due to the electron-withdrawing effect of the aromatic 1,3,4-thiadiazole ring. The cyclopropyl group's dual electronic nature makes a precise prediction challenging without computational modeling. However, the resonance donation from the cyclopropyl group may slightly increase the basicity compared to a simple N-alkyl substituent.

Computational pKa Prediction: A Theoretical Approach

Given the challenges in obtaining experimental data for novel compounds, computational methods offer a powerful tool for predicting pKa values. Density Functional Theory (DFT) calculations, combined with a suitable solvation model, can provide reliable estimates of the free energy of protonation, from which the pKa can be calculated.[1][5]

Diagram 4: Computational pKa Prediction Workflow

G A Build 3D Structures (Neutral and Protonated forms) B Geometry Optimization (DFT, e.g., B3LYP) A->B C Calculate Gibbs Free Energies (Inclusion of Solvation Model, e.g., SMD) B->C D Calculate ΔG of Protonation C->D E Calculate pKa (Using thermodynamic cycle) D->E

Caption: A generalized workflow for computational pKa prediction.

This approach involves calculating the Gibbs free energy of the neutral molecule and its various protonated forms in a simulated aqueous environment. The difference in free energy is then used to calculate the pKa. This method can also help to identify the most likely site of protonation by comparing the energies of the different protonated species.

Conclusion: A Framework for Understanding and Application

The basic properties of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol are a complex interplay of tautomerism and the unique electronic contributions of its constituent parts. While a definitive experimental pKa value is yet to be reported, this guide provides a comprehensive framework for its investigation. By understanding the underlying chemical principles and employing the detailed experimental and computational protocols outlined herein, researchers can confidently determine the basicity of this and other novel heterocyclic compounds. This knowledge is not merely academic; it is a critical component in the rational design and development of new chemical entities with tailored physicochemical and pharmacological profiles.

References

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  • Demircan, A., and D. E. A. G. U. "Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism." Organic Preparations and Procedures International, vol. 34, no. 5, 2002, pp. 523-528.

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Sources

Technical Profile: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Biological Activity Spectrum

[1]

Executive Summary

Compound: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CAS: 162651-10-7 / Generic Scaffold Ref) Class: Heterocyclic Thiol / 1,3,4-Thiadiazole Derivative Primary Utility: Pharmacophore scaffold for Carbonic Anhydrase Inhibitors (CAIs), antimicrobial agents, and herbicide intermediates.

This technical guide analyzes the biological activity spectrum of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol. As a derivative of the "privileged" 1,3,4-thiadiazole core, this molecule integrates the lipophilic, metabolically stable cyclopropyl moiety with a zinc-binding thiol/thione group. It serves as a critical intermediate in the synthesis of sulfonamide diuretics (e.g., Acetazolamide analogs) and photosystem-inhibiting herbicides. Its biological profile is defined by metal coordination (Zn²⁺) , hydrogen bond networking , and steric complementarity conferred by the cyclopropyl ring.

Chemical Profile & Pharmacophore Analysis[1]

Structural Properties

The compound exists in a tautomeric equilibrium between the thiol and thione forms. In physiological solution, the thione form often predominates, influencing its interaction with biological targets.

PropertyValue / DescriptionRelevance
Molecular Formula C₅H₇N₃S₂Compact scaffold
Molecular Weight 173.26 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~1.3Moderate lipophilicity; good membrane permeability
pKa (Thiol) ~6.5 - 7.0Ionizes at physiological pH (Thiolate anion)
Cyclopropyl Group Steric bulk,

-donating
Enhances metabolic stability vs. isopropyl; improves hydrophobic fit
Pharmacophore Logic

The biological activity stems from three distinct structural zones:

  • Zinc-Binding Group (ZBG): The exocyclic thiol/thione group coordinates with active site metal ions (e.g., Zn²⁺ in Carbonic Anhydrase).

  • Linker Scaffold: The 1,3,4-thiadiazole ring acts as a rigid spacer and hydrogen bond acceptor (N3/N4).

  • Hydrophobic Tail: The cyclopropylamino group provides a "selectivity filter," fitting into hydrophobic pockets (e.g., the hydrophobic half of the CA active site) while resisting oxidative dealkylation better than linear alkyl chains.

PharmacophoreThiolThiol/Thione Group(Zn2+ Coordination)Ring1,3,4-Thiadiazole Core(Rigid Linker / H-Bond Acceptor)Thiol->Ring TautomericShiftTarget_CATarget: Carbonic Anhydrase(Active Site Zn2+)Thiol->Target_CACoordinationCycloCyclopropylamino(Hydrophobic/Steric Fit)Ring->Cyclo N-LinkageTarget_MemTarget: Bacterial Membrane(Disruption)Ring->Target_MemPolar InteractionCyclo->Target_CAHydrophobic Pocket

Figure 1: Pharmacophore dissection of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol showing structural zones and their biological targets.

Biological Activity Spectrum

Carbonic Anhydrase Inhibition (Primary Activity)

The 1,3,4-thiadiazole-2-thiol motif is a classic bioisostere for the sulfonamide group found in drugs like Acetazolamide.

  • Mechanism: The ionized thiolate coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

    
    ).
    
  • Cyclopropyl Advantage: The cyclopropyl group fits snugly into the hydrophobic sub-pocket of human Carbonic Anhydrase (hCA) isoforms (specifically hCA II and hCA IX), potentially improving selectivity over ubiquitous isoforms.

  • Therapeutic Relevance: Glaucoma treatment (lowering intraocular pressure), diuretic activity, and hypoxic tumor targeting (hCA IX inhibition).

Antimicrobial & Antifungal Activity

Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism:

    • Enzyme Inhibition: Inhibition of bacterial carbonic anhydrases (essential for biosynthetic pathways).

    • Membrane Disruption: The lipophilic cyclopropyl tail facilitates penetration of the bacterial cell wall, while the heterocyclic core disrupts membrane potential.

  • Data Insight: Thiadiazole thiols often show MIC values in the range of 10–50 µg/mL against standard strains, comparable to first-generation sulfonamides.

Agrochemical Utility (Herbicide Intermediate)

This compound is a precursor for urea-based herbicides (e.g., analogs of Buthidazole or Cyprazole).

  • Activity: Inhibition of Photosystem II (Hill reaction) in plants.

  • Role: The thiadiazole moiety binds to the D1 protein in the chloroplast, blocking electron transport.

Experimental Protocols

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Rationale: A self-validating "one-pot" cyclization ensures high yield and purity.

Reagents: Cyclopropyl isothiocyanate, Hydrazine hydrate, Carbon disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.

Step-by-Step Protocol:

  • Formation of Intermediate: Dissolve hydrazine hydrate (10 mmol) in ethanol (20 mL). Add cyclopropyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 2 hours to form the thiosemicarbazide intermediate.

  • Cyclization: Add CS₂ (12 mmol) and KOH (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Evolution of H₂S gas indicates cyclization (ensure proper ventilation/scrubbing).

  • Work-up: Cool to room temperature. Acidify with dilute HCl (pH 2–3) to precipitate the thiol.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

  • Validation: Check melting point and ¹H-NMR (Cyclopropyl protons: multiplet at

    
     0.5–0.9 ppm).
    
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: This kinetic assay measures the rate of CO₂ hydration, the direct physiological function of the enzyme.

Materials:

  • Enzyme: Recombinant hCA II (or bovine CA).

  • Substrate: CO₂ saturated water.[1]

  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: HEPES (10 mM, pH 7.5), Na₂SO₄ (0.1 M).[1]

Protocol:

  • Preparation: Prepare serial dilutions of the inhibitor (compound) in DMSO/Buffer (10 nM to 10 µM).

  • Incubation: Incubate enzyme with inhibitor for 15 minutes at room temperature to reach equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution using a Stopped-Flow apparatus.

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    using non-linear regression (Log[Inhibitor] vs. Response).

AssayWorkflowcluster_0Sample Prepcluster_1Stopped-Flow KineticsStep1Dissolve Compound(DMSO Stock)Step2Incubate with hCA Enzyme(15 min)Step1->Step2Step3Rapid Mix:Enzyme/Inhibitor + CO2/Phenol RedStep2->Step3Step4Measure Absorbance(557 nm, <100ms)Step3->Step4Step5Data Analysis(Calculate IC50)Step4->Step5

Figure 2: Stopped-flow kinetic assay workflow for determining Carbonic Anhydrase inhibition constants.

Structure-Activity Relationship (SAR) Summary

ModificationEffect on ActivityExplanation
Cyclopropyl

Methyl
Decreased PotencyLoss of hydrophobic interaction energy in the enzyme pocket.
Cyclopropyl

Phenyl
VariableIncreased steric clash in smaller isoforms; better for large pockets but lower solubility.
Thiol

Methylthio (-SMe)
Loss of ActivityPrevents Zn²⁺ coordination; converts compound to a prodrug or inactive analog.
Thiol

Sulfonamide
Retained/ModifiedSulfonamides are classic CAIs, but the thiol offers a different kinetic profile (often weaker but more selective).

References

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[2][3] Biopolymers and Cell.[3]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • PubChem. Compound Summary: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CID 4962084).[4] National Library of Medicine.

  • Yar, M. S., et al. (2009). Synthesis and anticonvulsant activity of substituted 1,3,4-thiadiazoles. Acta Poloniae Pharmaceutica.

  • Matysiak, J. (2006). Biological activities of 1,3,4-thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry.

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Target Discovery for Novel Heterocyclic Compounds

Preamble: The Challenge of the Unknown

In the landscape of drug discovery, novel chemical entities such as 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol represent both a challenge and an opportunity. While direct, published data on this specific molecule is scarce, its structural motifs, particularly the 1,3,4-thiadiazole core, provide a fertile ground for hypothesis-driven investigation. This guide is structured not as a definitive encyclopedia on a well-trodden path, but as a strategic roadmap for researchers and drug development professionals. We will navigate the process of identifying and validating potential therapeutic targets for this, and similar, novel compounds. Our approach is rooted in leveraging established knowledge of the 1,3,4-thiadiazole scaffold, employing robust target identification methodologies, and adhering to the principles of scientific rigor.

Section 1: Deconstructing the Moiety - Clues from the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[3] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with processes like DNA replication.[3] Furthermore, its mesoionic character can enhance the ability of these compounds to cross biological membranes and interact with protein targets.[3]

A survey of the literature reveals that 1,3,4-thiadiazole derivatives have been investigated for a wide array of therapeutic applications, including:

  • Anticancer agents: Demonstrating pro-apoptotic effects and cell cycle arrest.[1]

  • Antimicrobial and antifungal agents. [2][4]

  • Anti-inflammatory and analgesic compounds. [2][5]

  • Anticonvulsant and antidepressant activities. [2][6]

  • Diuretics. [2]

The molecular targets of 1,3,4-thiadiazoles are equally diverse and include enzymes such as carbonic anhydrases, cyclooxygenases, matrix metalloproteinases, and various kinases.[7][8]

Given this precedent, our initial hypothesis is that 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is likely to exhibit inhibitory activity against one or more enzymes, with a strong possibility of targeting carbonic anhydrases due to the structural similarities with known inhibitors.

Section 2: Prime Suspects - A Focus on Carbonic Anhydrases

Many well-established drugs containing the 1,3,4-thiadiazole core, such as acetazolamide and methazolamide, are potent inhibitors of carbonic anhydrases (CAs).[9][10][11] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13]

Mechanism of Action: CA inhibitors like acetazolamide and methazolamide work by binding to the zinc ion in the enzyme's active site, preventing the catalytic reaction.[13] This inhibition has several physiological effects:

  • In the eye: It reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the basis for their use in treating glaucoma.[12][14][15]

  • In the kidneys: Inhibition of CA in the proximal tubules leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect and metabolic acidosis.[10][12][16] This is utilized in managing edema and altitude sickness.[16][17]

  • In the central nervous system: The exact mechanism for their anticonvulsant effects is not fully elucidated but is thought to involve the induction of metabolic acidosis.[15]

Several isoforms of carbonic anhydrase exist, and their tissue distribution varies. For example, CA-II is predominant in the ciliary body of the eye.[10] Tumor-associated isoforms, such as CAIX, are also recognized as potential anticancer targets.[9][18] Given the structural similarities, it is highly probable that 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol will exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Table 1: Known 1,3,4-Thiadiazole-Based Carbonic Anhydrase Inhibitors and Their Applications

CompoundPrimary Therapeutic Use(s)Key Carbonic Anhydrase Isoforms Targeted
Acetazolamide Glaucoma, epilepsy, altitude sickness, edema[15][16][17][19]I, II, IV, V, IX, XII, XIV[18]
Methazolamide Glaucoma, altitude sickness[10][12][14]I, II, IV, V, IX, XII, XIV[9][18]

Section 3: The Hunt for Targets - A Practical Guide to Target Identification

With a primary hypothesis in hand, the next crucial step is to experimentally identify and validate the molecular targets of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. A multi-pronged approach, combining direct biochemical methods with broader, unbiased screening, is recommended.[20][21]

Given the strong rationale for CA inhibition, the initial experimental work should focus on confirming this activity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard colorimetric assay to measure the inhibition of various human carbonic anhydrase (hCA) isoforms.

Principle: This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)

  • 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and acetazolamide in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution of each compound.

    • Prepare a solution of the hCA isoform in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

    • Add the enzyme solution to each well, except for the blank wells.

    • Add the test compound or control at various concentrations to the respective wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the p-NPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-NPA hydrolysis for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the test compound and the positive control against each hCA isoform.

Expected Outcome: This experiment will quantitatively determine the inhibitory potency and isoform selectivity of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol against a panel of carbonic anhydrases.

While the CA hypothesis is strong, it is crucial to explore other potential targets to fully understand the compound's biological activity and potential off-target effects. Affinity-based and label-free proteomics approaches are powerful tools for this purpose.[22][23]

3.2.1 Affinity-Based Pull-Down Methods

These methods involve immobilizing the small molecule of interest to a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[22]

Workflow for Affinity-Based Pull-Down:

Affinity_Pull_Down cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound 5-(Cyclopropylamino)-1,3,4- thiadiazole-2-thiol Linker Linker Attachment Compound->Linker Beads Immobilization on Beads Linker->Beads Lysate Cell Lysate Incubation Beads->Lysate Wash Wash Unbound Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis & Target Identification Mass_Spec->Data_Analysis

Caption: Workflow for affinity-based pull-down target identification.

Protocol 2: On-Bead Affinity Matrix Pull-Down

Principle: The test compound is covalently attached to a solid support (e.g., agarose beads) via a linker.[22] This affinity matrix is then incubated with a cell lysate, and proteins that bind to the compound are isolated and identified by mass spectrometry.

Materials:

  • 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

  • NHS-activated agarose beads

  • A suitable linker with an amine group

  • Cell line of interest (e.g., a cancer cell line if anticancer activity is suspected)

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE materials

  • Mass spectrometry equipment (LC-MS/MS)

Procedure:

  • Probe Synthesis:

    • Synthesize a derivative of the test compound with a linker attached at a position that does not interfere with its biological activity. The thiol group is a potential point of attachment.

    • Covalently couple the linker-modified compound to NHS-activated agarose beads.

  • Cell Lysis:

    • Culture the chosen cell line and harvest the cells.

    • Lyse the cells in a non-denaturing lysis buffer to obtain a total protein lysate.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate another aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or the free compound).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

3.2.2 Label-Free Methods

Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties. These techniques rely on the principle that binding of a small molecule can change the physical or chemical properties of the target protein.

Examples of Label-Free Methods:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that drug binding stabilizes the target protein against thermal denaturation.

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the observation that drug binding can protect the target protein from proteolysis.

Section 4: Target Validation - From Hypothesis to Confirmation

Identifying a potential target is only the first step. Target validation is the process of confirming that the interaction between the compound and the target is responsible for the observed biological effect.[24]

Key Validation Strategies:

  • Genetic Approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the expression of the putative target gene.[20] If the cellular phenotype induced by the compound is rescued or mimicked by altering the expression of the target, it provides strong evidence for a direct link.

  • Biochemical and Biophysical Assays: Directly measuring the binding affinity and kinetics of the compound to the purified target protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell-Based Assays: Developing cellular assays that specifically measure the activity of the target protein. For example, if the target is a kinase, a cell-based assay could measure the phosphorylation of its downstream substrate.

Workflow for Target Validation:

Target_Validation cluster_genetic Genetic Validation cluster_biochemical Biochemical/Biophysical Validation cluster_cellular Cellular Validation Start Putative Target Identified RNAi RNAi/CRISPR Knockdown Start->RNAi Binding_Assay Binding Affinity (SPR, ITC) Start->Binding_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Start->Target_Engagement Phenotype_Rescue Phenotype Rescue/ Mimicry RNAi->Phenotype_Rescue Conclusion Validated Target Phenotype_Rescue->Conclusion Enzymatic_Assay In Vitro Enzymatic Assay (with purified protein) Binding_Assay->Enzymatic_Assay Enzymatic_Assay->Conclusion Downstream_Signaling Downstream Signaling Pathway Analysis Target_Engagement->Downstream_Signaling Downstream_Signaling->Conclusion

Caption: A multi-faceted workflow for validating a putative drug target.

Section 5: Concluding Remarks and Future Directions

The journey from a novel compound like 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol to a validated therapeutic target is a meticulous process that requires a blend of hypothesis-driven research and unbiased discovery approaches. The 1,3,4-thiadiazole scaffold provides a strong starting point, pointing towards carbonic anhydrases as highly probable targets. However, a comprehensive understanding of the compound's mechanism of action necessitates an open-minded exploration of the broader target landscape.

The methodologies outlined in this guide provide a robust framework for elucidating the therapeutic potential of this and other novel chemical entities. By systematically applying these techniques, researchers can build a compelling case for a specific target, paving the way for further preclinical and clinical development. The ultimate goal is to translate the promise of a novel molecule into a tangible therapeutic benefit for patients.

References

  • Methazolamide - PubChem. (n.d.). Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

  • Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. (2026, January 8). Retrieved from [Link]

  • Clinical Profile: Methazolamide 25mg Tablet - GlobalRx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Methazolamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, January 18). Retrieved from [Link]

  • Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? - PubMed. (2000, September 15). Retrieved from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved from [Link]

  • New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors - Taylor & Francis. (2024, March 27). Retrieved from [Link]

  • 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. (1986, December). Retrieved from [Link]

  • 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. (n.d.). Retrieved from [Link]

  • 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed. (2008, December 15). Retrieved from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (n.d.). Retrieved from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Retrieved from [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf - NIH. (2023, July 2). Retrieved from [Link]

  • Acetazolamide: Uses, Dosage, Side Effects and More | Apollo Hospitals. (2026, February 27). Retrieved from [Link]

  • Acetazolamide Tablets (Acetazolamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2016, May 15). Retrieved from [Link]

  • Acetazolamide - Wikipedia. (n.d.). Retrieved from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. (2023, May 25). Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). Retrieved from [Link]

  • Acetazolamide | Deranged Physiology. (2021, May 24). Retrieved from [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Retrieved from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). Retrieved from [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate. (2025, August 10). Retrieved from [Link]

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Spectroscopic Characterization and Tautomeric Dynamics of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

The structural characterization of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (Molecular Formula: C₅H₇N₃S₂, Exact Mass: 173.0081 Da) represents a highly versatile pharmacophore frequently utilized in the development of antimicrobial, antifungal, and carbonic anhydrase inhibitory agents[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical outputs, but as a dynamic system. This compound exhibits complex structural behavior, most notably thione-thiol tautomerism , which fundamentally alters its spectroscopic signatures depending on the physical state and solvent environment[2]. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data of this compound, backed by self-validating experimental protocols.

Structural Dynamics: The Thione-Thiol Tautomeric Equilibrium

Before interpreting any spectroscopic data, one must understand the thermodynamic realities of the 1,3,4-thiadiazole ring. While the molecule is often drawn and named as a "thiol" (featuring an –SH group), experimental evidence and quantum mechanical calculations consistently demonstrate that in the solid state and in polar solvents, the equilibrium shifts overwhelmingly toward the thione tautomer (3H-1,3,4-thiadiazole-2-thione)[3].

The Causality of Tautomeric Shift: The thione form is thermodynamically stabilized by extended π-electron delocalization across the thiadiazole ring and robust intermolecular hydrogen bonding (N–H···S=C)[2]. Consequently, analytical techniques must be designed to detect the endocyclic N–H proton and the highly polarized C=S double bond, rather than an S–H stretch.

Tautomerism Thiol Thiol Tautomer 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol (Minor Species) Thione Thione Tautomer 5-(Cyclopropylamino)- 3H-1,3,4-thiadiazole-2-thione (Major Species) Thiol->Thione Proton Transfer (Polar Solvents / Solid State)

Figure 1: Thiol-thione tautomeric equilibrium of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Spectroscopic Signatures & Data Interpretation

The following tables synthesize the definitive quantitative data required to confirm the identity and purity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis in DMSO-d₆ is highly recommended. DMSO disrupts the strong intermolecular hydrogen-bonded dimers that form in the solid state, ensuring sharp, well-resolved signals without exchanging the critical N–H protons[1].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
¹H13.52br s1HEndocyclic N-H (Thione): Highly deshielded due to adjacent C=S and C=N groups. Confirms thione dominance.
¹H7.85br s1HExocyclic N-H: Cyclopropylamine proton. Broadened by quadrupolar relaxation of Nitrogen-14.
¹H2.65 - 2.75m1HCH (Cyclopropyl): Methine proton adjacent to the exocyclic amine.
¹H0.55 - 0.85m4HCH₂ (Cyclopropyl): Two methylene groups of the strained cyclopropyl ring.
¹³C185.4C-C=S (Thione): Characteristic extreme downfield shift confirming the thione carbon[3].
¹³C162.1C-C-NH: C5 carbon of the thiadiazole ring.
¹³C26.3CH-CH (Cyclopropyl): Aliphatic methine carbon.
¹³C7.1CH₂-CH₂ (Cyclopropyl): Highly shielded due to ring strain (diamagnetic anisotropy).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the solid-state thione tautomer. The absence of a weak S–H stretch at ~2550 cm⁻¹ and the presence of a strong C=S stretch are diagnostic[3].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignment & Diagnostic Value
3240Med, brN-H stretch: Overlapping signals for both exocyclic and endocyclic N-H bonds.
3050WeakC-H stretch: Strained cyclopropyl C-H bonds absorb slightly higher than typical alkanes.
1580StrongC=N stretch: Aromatic ring breathing mode.
1120StrongC=S stretch: Definitive proof of the thione tautomer in the solid state[3].
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the premier choice for this polar, basic molecule. The exact mass of the neutral compound is 173.0081 Da. The presence of two sulfur atoms yields a highly specific isotopic pattern (A+2 peak elevated by ~9% due to ³⁴S)[4].

Table 3: ESI-HRMS Adducts and Fragments

Ionization Modem/z ObservedTheoretical m/zMass ErrorAssignment[4]
ESI (+)174.0154174.0154< 2.0 ppm[M+H]⁺
ESI (+)195.9974195.9973< 2.0 ppm[M+Na]⁺
ESI (-)172.0009172.0008< 2.0 ppm[M-H]⁻

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system . The following workflows incorporate internal checks to prevent false positives and analytical artifacts.

NMR Acquisition Protocol
  • Causality: Using a protic solvent would result in deuterium exchange, erasing the critical N-H signals needed to prove the thione tautomer. DMSO-d₆ is strictly required.

  • Step 1 (System Suitability): Run a standard sample of 1% Tetramethylsilane (TMS) in CDCl₃ to verify magnetic field homogeneity (shimming) and probe tuning.

  • Step 2 (Sample Prep): Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Self-Validation: Ensure the solution is optically clear; particulates will distort the magnetic field, broadening the cyclopropyl multiplets.

  • Step 3 (Acquisition): Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay D1 = 2s). Acquire ¹³C NMR at 100 MHz (minimum 512 scans, proton-decoupled).

  • Step 4 (Validation): Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C). If the water peak at 3.33 ppm is excessively broad, the sample is heavily hydrated, which may shift the N-H signals due to rapid exchange.

ATR-FTIR Protocol
  • Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretch around 3300 cm⁻¹, which perfectly masks the critical N-H stretches of the thiadiazole. Attenuated Total Reflectance (ATR) eliminates this artifact.

  • Step 1 (Background): Clean the diamond ATR crystal with isopropanol. Acquire an air background scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Step 2 (Sample Analysis): Apply 1-2 mg of solid powder directly to the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Step 3 (Validation): After acquisition, clean the crystal and immediately run a "blank" scan. Self-Validation: The blank must show >99% transmittance across all wavelengths to prove zero carryover before the next sample.

LC-HRMS Analytical Workflow

Workflow SamplePrep 1. Sample Preparation 1 µg/mL in MeOH/H2O Filtration (0.22 µm) Chromatography 2. UHPLC Separation C18 Column (1.7 µm) Gradient: H2O/MeCN + 0.1% FA SamplePrep->Chromatography Ionization 3. ESI+ Ionization Capillary: 3.5 kV Desolvation Temp: 350°C Chromatography->Ionization Detection Detection Ionization->Detection

Figure 2: Step-by-step LC-HRMS analytical workflow for structural verification.

  • Causality: The addition of 0.1% Formic Acid (FA) in the mobile phase serves a dual purpose: it suppresses silanol interactions on the C18 column (improving peak shape) and acts as an abundant proton source to drive the formation of the [M+H]⁺ ion (m/z 174.0154)[4].

  • Step 1 (Blank Injection): Inject 1 µL of the sample diluent (MeOH/H₂O). Self-Validation: Ensures the column is free of isobaric ghost peaks.

  • Step 2 (Analysis): Inject 1 µL of a 1 µg/mL sample solution. Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Step 3 (Validation): Extract the exact mass chromatogram for m/z 174.0154 with a 5 ppm window. Verify that the isotopic pattern matches the theoretical distribution for a molecule containing two sulfur atoms (C₅H₇N₃S₂).

References

  • PubChemLite: 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CID 4962084). National Center for Biotechnology Information.[Link]

  • Mohamed, T.A. et al.: Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Gökçe, M. et al.: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules (NIH).[Link]

Sources

In-Depth Technical Guide: Solubility and Stability Profiling of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CAS: 852400-37-4, MW: 173.26 g/mol ) is a highly versatile building block and pharmacophore widely utilized in the design of antimicrobial, antifungal, and anticancer agents. The 1,3,4-thiadiazole ring acts as a bioisostere for 1,3,4-oxadiazoles, offering superior lipid solubility and tissue permeability due to its mesoionic nature and the toxophoric –N=C–S moiety [2].

However, formulating and assaying this compound presents significant analytical challenges. Its physicochemical behavior is entirely dictated by thiol-thione tautomerism and the susceptibility of its exocyclic sulfur to oxidative dimerization . As a Senior Application Scientist, I have structured this guide to unpack the thermodynamic causality behind its solubility limits and degradation pathways, providing self-validating experimental protocols to ensure absolute data integrity during drug development.

Physicochemical Profiling: The Tautomeric Paradigm

The core challenge in handling 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol lies in its dynamic structural states. While drawn as a thiol, spectroscopic and computational studies on 1,3,4-thiadiazole derivatives confirm that the thione tautomer (5-(cyclopropylamino)-1,3,4-thiadiazole-2(3H)-thione) is thermodynamically dominant in the solid state and in polar aprotic solvents like DMSO [1, 4].

The interconversion from thione to thiol is a highly endothermic process [4]. The thione form establishes a rigid, highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the thione N-H proton and the thiadiazole nitrogen of adjacent molecules. The addition of the cyclopropylamino group at the 5-position further increases the compound's lipophilicity, compounding its resistance to aqueous solvation.

Tautomerism Thiol Thiol Tautomer (Minor in Solid/DMSO) Thione Thione Tautomer (Dominant, Stable Lattice) Thiol->Thione Tautomerization (Endothermic) Thiolate Thiolate Anion (High Aqueous Sol.) Thiol->Thiolate Alkaline pH (>8) Deprotonation Thione->Thiolate Alkaline pH (>8) Deprotonation

Caption: Tautomeric equilibrium and pH-dependent ionization of 1,3,4-thiadiazole-2-thiols.

Solubility Thermodynamics & Solvation Strategies

Causality of Insolubility

In neutral aqueous environments (pH 6.0–7.0), the compound exhibits extremely poor solubility (< 0.1 mg/mL). The thermodynamic barrier to solvation is twofold:

  • Lattice Energy: The stable thione lattice requires significant energy to disrupt.

  • Hydrophobicity: The cyclopropyl ring creates a hydrophobic hydration shell that water cannot easily accommodate.

pH-Driven Solvation

To achieve therapeutically relevant aqueous concentrations, we must exploit the compound's ionizable protons. The pKa of the thione N-H (or thiol S-H) typically resides between 7.0 and 7.5. Elevating the pH above 8.0 induces deprotonation, yielding a highly soluble thiolate anion . This disrupts the hydrogen-bonded lattice and facilitates ion-dipole interactions with water.

Quantitative Solubility Profile
Solvent SystempHTempEst. Solubility (mg/mL)Dominant Species
Purified Water6.525°C< 0.1Thione (Neutral)
Phosphate Buffer8.525°C> 10.0Thiolate (Anion)
MethanolN/A25°C~ 5.0Thione (Neutral)
DMSON/A25°C> 50.0Thione (Neutral)

Degradation Kinetics & Stability Engineering

While alkaline pH solves the solubility problem, it introduces a severe stability liability. The primary degradation pathway for 1,3,4-thiadiazole-2-thiols is oxidative dimerization [3].

Mechanistic Causality

The thiolate anion generated at high pH is highly nucleophilic and electron-rich. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺ from glassware or buffer salts), the thiolate undergoes a one-electron oxidation to form a reactive thiyl radical . Two thiyl radicals rapidly combine to form an inactive, highly insoluble disulfide dimer (m/z ~345 [2M-2H+H]⁺).

Stability Engineering Strategies

To arrest this degradation pathway during formulation or assay prep, the system must be engineered with specific protective measures:

  • Chelation: Addition of 1 mM EDTA sequesters catalytic trace metals.

  • Deoxygenation: Purging solvents with Argon or Nitrogen eliminates the primary oxidant.

  • pH Optimization: Maintaining the pH slightly below the pKa (e.g., pH 6.5) keeps the compound in the less reactive thione form, though this sacrifices solubility.

Degradation Monomer Monomer (m/z 174) Active Pharmacophore Oxidation Oxidative Stress (O2, Trace Metals, High pH) Monomer->Oxidation Radical Thiyl Radical Intermediate Oxidation->Radical 1e- loss Dimer Disulfide Dimer (m/z 345) Inactive Degradant Radical->Dimer Dimerization

Caption: Oxidative dimerization pathway of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, experimental methodologies must be self-validating. The following protocols incorporate built-in checks to prevent false readings caused by the compound's dynamic nature.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Objective: Determine true equilibrium solubility without confounding pH shifts.

  • Preparation: Add excess solid 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (approx. 20 mg) to 1 mL of 50 mM Phosphate Buffer (pH 8.0) in a 2 mL glass vial.

  • Equilibration: Cap the vial and agitate on a thermoshaker at 25°C at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved thione/dimer.

  • Self-Validation Check (Critical): Measure the pH of the supernatant. Causality: The dissolution of the acidic compound can overwhelm the buffer capacity, lowering the pH and prematurely halting dissolution. If the pH has dropped below 7.8, the data is invalid; repeat with a 100 mM buffer.

  • Quantification: Dilute the supernatant 1:100 in Methanol to prevent precipitation, and quantify via LC-UV at λ = 275 nm against a standard curve prepared in DMSO.

Protocol 2: Stability-Indicating LC-MS Assay for Oxidative Dimerization

Objective: Track the kinetic conversion of the monomer to the disulfide dimer.

  • Sample Matrix: Prepare a 1 mg/mL solution of the compound in pH 8.5 buffer (aerobic conditions) to intentionally induce degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching (Self-Validation): Immediately quench each aliquot into 950 µL of acidic Acetonitrile (0.1% Formic Acid). Causality: Dropping the pH protonates the thiolate back to the stable thione, instantly halting further oxidation during the autosampler wait time.

  • LC-MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% FA).

  • Detection: Track the Monomer at m/z 174.0 [M+H]⁺ and the Disulfide Dimer at m/z 345.0 [2M-2H+H]⁺ using ESI+ mode. Calculate the mass balance to ensure no secondary degradation pathways (e.g., hydrolysis) are occurring.

References

  • BenchChem.
  • MDPI. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade".
  • NIH/PubMed.
  • NIH/PubMed. "Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer".

The 1,3,4-Thiadiazole Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands as a privileged pharmacophore. As a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, it acts as a highly effective bioisostere for pyridazine and thiazole rings[1]. Its unique mesoionic nature, high aromaticity, and optimal lipophilicity allow it to seamlessly cross cellular membranes, resulting in exceptional in vivo stability and bioavailability[2][3]. This whitepaper explores the historical discovery of 1,3,4-thiadiazole, its evolving mechanistic role in modern oncology, and provides a field-validated protocol for its synthesis.

Historical Genesis and Structural Rationale

The 1,3,4-thiadiazole scaffold was first discovered and described in 1882 by the pioneering chemist Emil Fischer[4][5]. However, its true pharmacological potential remained largely untapped until the mid-20th century with the advent of heterocyclic sulfonamides.

The structural brilliance of 1,3,4-thiadiazole lies in the sulfur atom, which imparts a specific electron-withdrawing capacity and lipophilicity that enhances membrane permeation[1][6]. The first major clinical breakthrough was the development of Acetazolamide , a 1,3,4-thiadiazole derivative that acts as a potent inhibitor of the carbonic anhydrase (CA) enzyme[6]. Originally deployed for the management of glaucoma and epileptic seizures, Acetazolamide proved that the 1,3,4-thiadiazole ring could serve as an optimal anchor for zinc-binding functions within metalloenzymes[6][7].

Mechanistic Pathways in Modern Oncology

While historically recognized for antimicrobial and anticonvulsant properties, contemporary drug discovery has repositioned 1,3,4-thiadiazole derivatives as potent anticancer agents[8][9]. The scaffold exhibits a dual-action therapeutic efficacy:

  • Selective Carbonic Anhydrase Inhibition: Tumors rely on overexpressed transmembrane CA isoforms (specifically hCA IX and hCA XII) to regulate intracellular pH and survive hypoxic microenvironments. Novel spiro-tethered 1,3,4-thiadiazole derivatives have been engineered to selectively inhibit these tumor-associated isoforms over cytosolic off-targets (hCA I and II), thereby inducing fatal microenvironmental stress in renal and colon cancer cells[8].

  • Apoptotic Induction: In breast cancer models (e.g., MCF-7 and MDA-MB-231), specific 1,3,4-thiadiazole derivatives trigger apoptosis by upregulating pro-apoptotic BAX proteins and activating the Caspase 3 and Caspase 8 proteolytic cascades[9][10].

MOA Thiadiazole 1,3,4-Thiadiazole Scaffold CA_Inhib Inhibition of CA IX & XII (Tumor-Associated) Thiadiazole->CA_Inhib High Affinity Caspase Activation of Caspase 3/8 & BAX Proteins Thiadiazole->Caspase Intracellular pH_Reg Prevention of Extracellular Tumor Acidification CA_Inhib->pH_Reg Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis Proteolytic Cascade pH_Reg->Apoptosis Microenvironment Stress

Mechanistic pathways of 1,3,4-thiadiazole derivatives in cancer therapy.

Quantitative Efficacy: Comparative Profiling

To contextualize the potency of next-generation 1,3,4-thiadiazoles, we must evaluate their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards like Acetazolamide and Doxorubicin. The data below synthesizes recent in vitro screening results across various biological targets.

CompoundBiological Target / Cell LineIC₅₀ Value (µM)Reference
Acetazolamide (Standard)hCA II (Cytosolic)0.998 – 5.86[7][11]
Acetazolamide (Standard)hCA IX (Tumor-associated)0.030[12]
Compound 1 (Spiro-thiadiazole)hCA IX (Tumor-associated)0.477[8]
Compound 1 (Spiro-thiadiazole)RXF393 (Renal Cancer Cell Line)7.01[8]
Doxorubicin (Standard)RXF393 (Renal Cancer Cell Line)13.54[8]
Compound 7i (Thiazolidinone-hybrid)hCA II (Cytosolic)0.402[11]
2-(2-CF₃-phenylamino)-derivative MCF-7 (Breast Cancer Cell Line)49.60[9][10]

Insight: Notably, Compound 1 demonstrates nearly double the potency of the chemotherapeutic standard Doxorubicin against the RXF393 renal cancer cell line (7.01 µM vs. 13.54 µM) while maintaining a high selectivity ratio[8].

Validated Experimental Workflow: One-Pot Cyclodehydration

The synthesis of 1,3,4-thiadiazoles has historically relied on multi-step acylhydrazine intermediates. However, the following protocol details a highly efficient, one-pot acid-catalyzed cyclodehydration method using thiosemicarbazides.

Objective: Synthesize 2-amino-5-substituted-1,3,4-thiadiazoles via direct cyclodehydration.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a 100 mL round-bottom flask, suspend equimolar amounts (0.05 mol) of the target carboxylic acid (e.g., benzoic acid derivatives) and thiosemicarbazide[13][14].

  • Causality: Maintaining strict 1:1 stoichiometry prevents the formation of unreacted biproducts and limits the generation of symmetrical triazoles, ensuring the reaction pathway favors thiadiazole formation.

Step 2: Addition of the Electrophilic Activator

  • Action: Slowly add 13 mL of Phosphorus Oxychloride (POCl₃) dropwise under an inert argon atmosphere[13]. Alternatively, Polyphosphate Ester (PPE) can be used for a less toxic profile[15].

  • Causality: POCl₃ is not merely a solvent; it acts as a powerful dehydrating and activating agent. It converts the carboxylic acid into a highly reactive acyl chloride in situ, which drastically lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen of the thiosemicarbazide[13][16].

Step 3: Thermal Cyclodehydration

  • Action: Gradually heat the reaction mixture to 75 °C and maintain reflux for 45 minutes to 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Benzene:Acetone mobile phase[13][14].

  • Causality: Controlled thermal energy drives the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon. This is immediately followed by the elimination of a water molecule (dehydration), which aromatizes the intermediate into the stable, fully conjugated 1,3,4-thiadiazole ring[14][16].

Step 4: Quenching & pH-Driven Precipitation (Self-Validation)

  • Action: Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice. Adjust the pH to exactly 8.0 by adding 50% NaOH solution dropwise under continuous stirring[13].

  • Causality: The crushed ice safely quenches any unreacted POCl₃, preventing violent exothermic hydrolysis.

  • Self-Validation: The 2-amino-1,3,4-thiadiazole product is soluble in highly acidic environments but insoluble in mildly basic ones. The sudden appearance of a dense precipitate at exactly pH 8.0 serves as a visual, self-validating indicator of successful product formation and neutralization[13].

Step 5: Isolation & Purification

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol[13][14].

  • Causality: Cold water washes away highly soluble inorganic salts (sodium phosphates/chlorides) generated during neutralization. Hot ethanol exploits the differential solubility of the organic product versus organic impurities, yielding high-purity crystalline derivatives ready for NMR and biological assay validation[14][17].

Conclusion

From Emil Fischer's initial discovery to its modern application in targeted cancer therapies, the 1,3,4-thiadiazole scaffold remains a cornerstone of medicinal chemistry. By leveraging its unique mesoionic properties and precise synthetic methodologies like one-pot cyclodehydration, researchers can continue to exploit this versatile ring to design highly selective, potent, and bioavailable therapeutics.

References

Sources

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Tautomerism: Mechanistic Insights, Experimental Workflows, and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for 1,3,4-oxadiazoles[1]. Among its derivatives, 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (5-CATT) presents a highly complex physicochemical profile driven by prototropic tautomerism. The molecule possesses two distinct tautomeric centers: a thiol-thione equilibrium at the C2 position and an amino-imino equilibrium at the C5 position.

Understanding the precise tautomeric state of 5-CATT is not merely an academic exercise; it is a critical prerequisite for rational drug design. The dominant tautomer dictates the molecule's hydrogen-bonding network, lipophilicity, receptor affinity, and its capacity to chelate metals in metalloenzymes such as carbonic anhydrase[2]. This whitepaper provides a comprehensive, self-validating framework for elucidating the tautomeric behavior of 5-CATT, combining advanced spectroscopic protocols with computational thermodynamics.

Mechanistic Framework of Tautomerism

The structural plasticity of 5-CATT allows for four theoretical tautomers: Amino-Thione , Amino-Thiol , Imino-Thione , and Imino-Thiol .

  • Thiol-Thione Equilibrium (C2 Position): In the solid state and in polar protic/aprotic solvents, the thione form is overwhelmingly favored[3]. This stability is driven by extended

    
    -electron delocalization across the thiadiazole ring and the formation of robust intermolecular hydrogen bonds (N-H 
    
    
    
    S=C)[4].
  • Amino-Imino Equilibrium (C5 Position): The amino form is thermodynamically preferred over the imino form because it preserves the aromaticity of the 1,3,4-thiadiazole core[5]. The rigid, electron-donating cyclopropyl group further stabilizes the exocyclic nitrogen in the amino state via

    
    -donation.
    

Consequently, the Amino-Thione form acts as the global thermodynamic minimum in standard physiological and laboratory conditions.

Tautomerism AminoThione Amino-Thione (Dominant) N-H ... C=S AminoThiol Amino-Thiol (Minor) N-H ... C-SH AminoThione->AminoThiol H+ Transfer (C2) IminoThione Imino-Thione (Rare) =N ... C=S AminoThione->IminoThione H+ Transfer (C5) IminoThiol Imino-Thiol (Unstable) =N ... C-SH AminoThiol->IminoThiol H+ Transfer (C5) IminoThione->IminoThiol H+ Transfer (C2)

Fig 1: Tautomeric equilibria of 5-CATT highlighting the dominant Amino-Thione form.

Experimental Workflows for Tautomer Elucidation

To definitively assign the tautomeric state of 5-CATT, researchers must employ orthogonal analytical techniques. Relying on a single method can lead to false positives due to solvent-induced tautomeric shifts.

Workflow N1 Sample Prep (Solid/Solution) N2 Spectroscopy (NMR & FT-IR) N1->N2 N4 Tautomer Elucidation N2->N4 N3 DFT Modeling (Thermodynamics) N3->N4

Fig 2: Integrated experimental and computational workflow for tautomer elucidation.

Protocol 1: Multinuclear NMR Spectroscopy

NMR is the gold standard for observing tautomerism in solution. The causality behind solvent selection is critical: polar solvents stabilize the thione form, while non-polar solvents may reveal traces of the thiol form.

  • Step 1: Solvent Preparation. Prepare two 15 mg samples of 5-CATT. Dissolve Sample A in 0.6 mL of DMSO-

    
     (highly polar, H-bond acceptor) and Sample B in 0.6 mL of CDCl
    
    
    
    (non-polar).
  • Step 2:

    
    H NMR Acquisition.  Acquire spectra at 400 MHz (or higher) at 298 K.
    
    • Diagnostic Marker: Look for the highly deshielded N-H proton of the thione ring. In DMSO-

      
      , this proton typically resonates far downfield at 
      
      
      
      13.0–14.0 ppm
      due to strong intramolecular resonance and solvent hydrogen bonding. The absence of an S-H proton signal (expected at
      
      
      3.0–4.0 ppm) confirms thione dominance[3].
  • Step 3:

    
    C NMR Acquisition.  Acquire spectra at 100 MHz.
    
    • Diagnostic Marker: The C2 carbon shift is definitive. A resonance at

      
       180–190 ppm  indicates a C=S (thione) carbon, whereas a shift at 
      
      
      
      150–160 ppm would indicate a C-SH (thiol) carbon[3].
Protocol 2: FT-IR Spectroscopy (Solid-State vs. Matrix Isolation)

Standard solid-state IR forces the molecules into tightly packed, hydrogen-bonded lattices that exclusively favor the thione form. To observe the intrinsic, unperturbed monomeric tautomer, Matrix Isolation FT-IR is required.

  • Step 1: Solid-State (KBr Pellet). Grind 2 mg of 5-CATT with 200 mg of anhydrous KBr. Press into a translucent pellet. Scan from 4000 to 400 cm

    
    .
    
    • Diagnostic Marker: Expect a strong C=S stretching band at 1050–1150 cm

      
        and a prominent N-H stretch at ~3100 cm
      
      
      
      . The S-H stretch (typically a weak band at 2500–2600 cm
      
      
      ) will be entirely absent[3].
  • Step 2: Matrix Isolation (Gas-Phase Mimic). Sublime 5-CATT under high vacuum (

    
     mbar) at ~120°C. Co-deposit the vapor with a vast excess of Argon gas onto a CsI window cooled to 10–15 K.
    
    • Causality: By isolating single molecules in an inert argon matrix, intermolecular hydrogen bonds are eliminated. If the thiol form exists as a gas-phase equilibrium species, a weak S-H stretch at ~2550 cm

      
       will emerge alongside the thione markers.
      

Quantitative Data & Thermodynamic Parameters

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) align perfectly with spectroscopic findings, confirming that the Amino-Thione tautomer is the global minimum. The highly endothermic nature of the thione-to-thiol conversion restricts the thiol form to a negligible fraction under standard conditions[3].

Table 1: Comparative Physicochemical and Spectroscopic Markers of 5-CATT Tautomers

ParameterAmino-Thione (Dominant)Amino-Thiol (Minor)
Relative Energy (

E)
0.0 kcal/mol (Global Minimum)+8.5 to +11.2 kcal/mol
Dipole Moment (

)
~4.8 - 5.2 Debye~2.1 - 2.5 Debye
Key

C NMR Shift (C2)

180 - 190 ppm

150 - 160 ppm
Key

H NMR Shift
Ring N-H at

13.5 ppm
S-H at

3.5 ppm
Key FT-IR Band C=S stretch (~1100 cm

)
S-H stretch (~2550 cm

)
H-Bonding Profile Strong Acceptor (S), Strong Donor (NH)Weak Acceptor (S), Donor (SH)

(Note: Values are extrapolated from validated DFT and spectroscopic data of closely related 5-alkylamino-1,3,4-thiadiazole-2-thiones[3]).

Implications for Drug Development

The tautomeric state of 5-CATT profoundly impacts its utility in pharmaceutical development:

  • Receptor Binding & Bioisosterism: The 1,3,4-thiadiazole ring is a classical bioisostere for 1,3,4-oxadiazoles[1]. However, because 5-CATT exists predominantly as a thione, the exocyclic sulfur acts as a potent, highly polarizable hydrogen-bond acceptor. The adjacent ring nitrogen (N3) acts as a hydrogen-bond donor. This specific donor-acceptor spatial arrangement must be accurately modeled in in silico docking studies; docking the thiol tautomer will yield false binding poses.

  • Metalloenzyme Inhibition: Thiadiazoles are renowned for their ability to inhibit metalloenzymes, particularly zinc-dependent Carbonic Anhydrases (CAs), which are targets for inflammation and glaucoma[2]. The thione/thiolate equilibrium is critical here: upon entering the enzyme's active site, the molecule often deprotonates. The resulting thiolate anion coordinates directly with the catalytic Zn

    
     ion, displacing the zinc-bound water molecule and halting catalytic activity.
    
  • Pharmacokinetics (ADME): The high dipole moment of the Amino-Thione form (~5.0 Debye) compared to the Amino-Thiol form (~2.3 Debye) significantly alters the molecule's predicted logP (lipophilicity). The thione form is more water-soluble, which generally improves oral bioavailability but may restrict blood-brain barrier (BBB) permeability unless the cyclopropyl group provides sufficient compensatory lipophilicity.

References

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: Molecules (MDPI) URL:[Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Academia.edu / Elsevier) URL:[Link]

  • Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism Source: Journal of Heterocyclic Chemistry (ResearchGate) URL:[Link]

  • Synthesis and in vivo evaluation of novel thiadiazoles as carbonic anhydrase inhibitors to attenuate inflammation-induced hyperalgesia Source: World Journal of Pharmaceutical Sciences URL:[Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,4-Thiadiazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticonvulsant, and antinociceptive properties 1. Among these, 5-amino-1,3,4-thiadiazole-2-thiol derivatives serve as highly versatile building blocks for advanced drug discovery.

This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol . By telescoping the intermediate formation steps into a single continuous workflow, this method eliminates the need to isolate unstable intermediates, thereby maximizing overall yield, minimizing solvent waste, and providing a scalable route for derivative library generation.

Scientific Rationale & Mechanistic Insights

The traditional synthesis of 1,3,4-thiadiazole-2-thiols typically requires the multi-step preparation and isolation of thiosemicarbazides prior to cyclization 2. However, isolating the intermediate 4-cyclopropylthiosemicarbazide is time-consuming and frequently results in yield attrition due to its unfavorable solubility profile during recrystallization.

A one-pot approach circumvents this bottleneck by generating the thiosemicarbazide in situ via the nucleophilic addition of hydrazine hydrate to cyclopropyl isothiocyanate. The subsequent addition of carbon disulfide (CS₂) and potassium hydroxide (KOH) initiates the formation of a potassium dithiocarbazate salt intermediate.

Causality of Base Selection: KOH is strictly preferred over NaOH or K₂CO₃. The resulting potassium dithiocarbazate salt exhibits optimal solubility in refluxing ethanol, which keeps the intermediate in the solution phase. This solubility is critical to facilitate the intramolecular nucleophilic attack of the sulfur atom onto the thiocarbonyl carbon 3. The cyclization is thermodynamically driven to completion by the expulsion of hydrogen sulfide (H₂S) gas, acting as a thermodynamic sink to yield the stable, aromatic 1,3,4-thiadiazole ring.

Mechanistic Workflow

Mechanism A Cyclopropyl isothiocyanate + Hydrazine hydrate B 4-Cyclopropylthiosemicarbazide (In situ Intermediate) A->B C Add CS2 + KOH (Ethanol, Reflux) B->C D Potassium Dithiocarbazate Salt C->D E Intramolecular Cyclization (- H2S) D->E F Potassium 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiolate E->F G Acidification (HCl) pH 4-5 F->G H 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol G->H

Mechanistic pathway for the one-pot synthesis of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Reaction Optimization Data

To establish the most robust protocol, various reaction parameters were evaluated. Table 1 demonstrates the causality behind the final reagent selection. KOH significantly outperforms NaOH (Entry 2 vs. Entry 1) because the larger ionic radius of potassium enhances the solubility of the dithiocarbazate intermediate in ethanol, preventing premature precipitation. Furthermore, ethanol at reflux provides the optimal thermal energy to overcome the activation barrier for cyclization while safely venting the H₂S byproduct. Lower temperatures (Entry 5) stall the reaction at the acyclic intermediate stage.

Table 1: Optimization of reaction conditions for the one-pot synthesis

EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Isolated Yield (%)
1NaOHEthanol78 (Reflux)1265
2 KOH Ethanol 78 (Reflux) 10 82
3KOHMethanol65 (Reflux)1074
4K₂CO₃DMF100858
5KOHEthanol25 (RT)2430

Step-by-Step Experimental Protocol

Reagents and Equipment
  • Reagents: Cyclopropyl isothiocyanate (98%), Hydrazine hydrate (80% aqueous), Carbon disulfide (CS₂, anhydrous), Potassium hydroxide (KOH, pellets), Absolute ethanol, 10% HCl solution.

  • Equipment: 250 mL round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, pH meter.

  • Safety: Critical. CS₂ is highly flammable and neurotoxic. H₂S gas is highly toxic. All steps from Step 5 onwards MUST be performed in a certified fume hood.

Step 1: In situ Thiosemicarbazide Formation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl isothiocyanate (10.0 mmol) in absolute ethanol (30 mL).

  • Cool the flask in an ice bath to 0–5 °C.

  • Add hydrazine hydrate (12.0 mmol) dropwise over 10 minutes via a dropping funnel.

    • Mechanistic Note: The reaction is highly exothermic. Dropwise addition at low temperatures prevents the formation of symmetric bis-thiourea byproducts.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete conversion to 4-cyclopropylthiosemicarbazide.

Step 2: Dithiocarbazate Formation and Cyclization
  • To the same flask, add KOH (12.0 mmol) dissolved in a minimum amount of distilled water (approx. 2 mL), followed by an additional 20 mL of absolute ethanol.

  • Attach a reflux condenser. Working strictly inside a fume hood, add carbon disulfide (15.0 mmol) dropwise.

  • Heat the reaction mixture to a gentle reflux (78 °C) for 10 hours.

    • Self-Validation Checkpoint: The reaction begins as a thick, pale-yellow suspension (indicating the formation of the acyclic potassium dithiocarbazate salt). As the reaction proceeds, this suspension will gradually dissolve into a clear, deep yellow solution, indicating successful cyclization. Concurrently, the evolution of H₂S gas—detectable via lead acetate paper turning black at the condenser outlet—serves as a real-time kinetic marker for ring closure 4.

Step 3: Precipitation and Isolation
  • Cool the reaction mixture to room temperature and concentrate it to half its original volume under reduced pressure.

  • Pour the concentrated solution into crushed ice (50 g) and slowly acidify with 10% HCl under continuous stirring until the pH reaches 4.0 – 5.0.

    • Mechanistic Note: Acidification protonates the thiolate salt to yield the neutral product. Over-acidification (pH < 3) must be strictly avoided as it can cause partial hydrolysis of the newly formed thiadiazole ring.

  • Filter the resulting white-to-pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water to remove residual KCl salts.

  • Recrystallize the crude product from an ethanol/water (70:30) mixture to afford pure 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Analytical Characterization

To verify structural integrity and purity, the following spectroscopic markers are expected for the target compound:

  • Tautomeric Equilibrium: In the solid state, the compound predominantly exists as the thione tautomer (5-(cyclopropylamino)-1,3,4-thiadiazole-2(3H)-thione). However, in polar solutions or under basic conditions, it reacts via the thiol form.

  • IR (KBr, cm⁻¹): ~3250 (N-H stretch of cyclopropylamino), ~3100 (N-H stretch of the thione ring tautomer), 2950 (C-H aliphatic), 1620 (C=N stretch), 1050 (C=S stretch). Note: The absence of a strong S-H stretch (~2500 cm⁻¹) in the solid state confirms the predominance of the thione tautomer.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 0.50–0.75 (m, 4H, cyclopropyl CH₂), 2.55 (m, 1H, cyclopropyl CH), 7.80 (br s, 1H, NH-cyclopropyl), 13.50 (br s, 1H, NH/SH tautomeric proton).

  • LC-MS (ESI): m/z calculated for C₅H₇N₃S₂ [M+H]⁺ 174.01, found 174.05.

References

  • Source: Molecules (NIH)
  • Source: Scripta Scientifica Pharmaceutica (MU-Varna)
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol Source: Journal of Medicinal and Chemical Sciences URL
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW Source: Connect Journals URL

Sources

Protocol for in vitro testing of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated protocol for the in vitro evaluation of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol . By bridging the gap between molecular coordination chemistry and phenotypic screening, this guide is designed for researchers investigating metalloenzyme inhibition, antimicrobial efficacy, and targeted antiproliferative activity.

Mechanistic Rationale & Target Biology

The 1,3,4-thiadiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, primarily recognized for its profound coordination chemistry with zinc-dependent metalloenzymes, most notably Carbonic Anhydrases (CAs)[1].

Causality in Structural Design: The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, is a highly active but relatively hydrophilic moiety[2]. The substitution of a primary amine with a cyclopropylamino group serves a dual purpose[3]:

  • Steric Complementarity: The cyclopropyl ring provides a rigid, lipophilic bulk that strategically exploits the hydrophobic sub-pockets of tumor-associated CA isozymes (e.g., CA IX and XII), enhancing selectivity over ubiquitous cytosolic off-targets (like CA I and II).

  • Membrane Permeability: The increased lipophilicity significantly improves cellular uptake, a non-negotiable prerequisite for whole-cell phenotypic assays such as antimicrobial minimum inhibitory concentration (MIC) testing and antiproliferative screening[4].

Pathway cluster_0 Metalloenzyme Target (e.g., Carbonic Anhydrase) Compound 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Enzyme Zinc-Dependent Active Site Compound->Enzyme Competitive Zn2+ Chelation Inhibition Metabolic Arrest / Cell Death Compound->Inhibition Induces Substrate CO2 + H2O Substrate->Enzyme Binds Product HCO3- + H+ Enzyme->Product Catalyzes Effect Tumor Acidification / Pathogen Survival Product->Effect Promotes

Fig 1. Mechanistic pathway of zinc-dependent enzyme inhibition by the thiadiazole derivative.

Physicochemical Constraints & Stock Preparation

Thiadiazole-2-thiols are prone to oxidative dimerization (forming disulfides) or premature coordination with trace metals in aqueous solutions. Therefore, strict adherence to solvent protocols is required to maintain a self-validating system.

  • Stock Solution: Prepare a 10 mM stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C.

  • Aqueous Dilution Causality: Dilute into aqueous assay buffers immediately prior to use. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced protein denaturation or artifactual cytotoxicity.

Experimental Workflows

To fully characterize the polypharmacological profile of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, we employ a tripartite workflow.

Workflow cluster_assays In Vitro Validation System Prep Compound Prep (10 mM DMSO Stock) CA Stopped-Flow Enzyme Kinetics Prep->CA MIC Broth Microdilution (MIC) Prep->MIC MTT MTT Viability Assay Prep->MTT Analysis Data Synthesis (Ki, MIC, IC50) CA->Analysis MIC->Analysis MTT->Analysis

Fig 2. Tripartite in vitro screening workflow encompassing enzymatic and phenotypic assays.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Kinetics

Causality: The hydration of CO₂ by Carbonic Anhydrase is exceptionally fast (


). Standard microplate readers cannot capture the initial velocity. An Applied Photophysics stopped-flow instrument is strictly required. We monitor the reaction via the absorbance change of Phenol Red at 557 nm, which is highly sensitive to the rapid pH drop caused by H⁺ production[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Prepare saturated CO₂ solutions in ultra-pure water at 20°C. Dilute to achieve substrate concentrations ranging from 1.7 to 17 mM.

  • Inhibitor Dilution: Dilute the compound stock in assay buffer to yield final concentrations ranging from 0.01 nM to 100 μM.

  • Thermodynamic Incubation (Critical Step): Mix the target CA isozyme with the inhibitor and incubate for exactly 15 minutes at 20°C. Why? The coordination of the thiolate/amine to the active site zinc ion is a thermodynamic process; skipping this step measures binding kinetics rather than steady-state inhibition, artificially inflating the

    
    .
    
  • Data Acquisition: Load the enzyme-inhibitor complex into Syringe A and the CO₂ substrate into Syringe B. Trigger rapid mixing and record absorbance at 557 nm for 10–100 seconds.

  • Validation Controls: Run an uncatalyzed blank (Buffer + CO₂) to subtract spontaneous hydration rates. Run Acetazolamide (AAZ) as a positive control.

Protocol B: Antimicrobial Broth Microdilution (MIC)

Causality: Thiadiazole derivatives disrupt pathogenic cell wall synthesis and metallo-dependent virulence factors[4]. A self-validating MIC assay ensures that observed growth inhibition is strictly compound-driven.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) to the log phase. Adjust suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound (range: 0.5 to 256 μg/mL) in MHB.

  • Inoculation: Add 50 μL of the bacterial suspension to each well (final volume 100 μL).

  • Self-Validating Controls: Include a Sterility Control (Broth only), a Growth Control (Broth + Inoculum + 1% DMSO), and a Positive Control (4[4]).

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

Protocol C: Antiproliferative MTT Assay

Causality: To evaluate the downstream cellular effects of target inhibition, the MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer cells) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media and apply the compound at concentrations ranging from 1 to 100 μM (maintaining <1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Why? Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via NAD(P)H-dependent oxidoreductases.

  • Solubilization: Discard media and dissolve the formazan crystals in 100 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression.
    

Data Presentation & Quality Control

Synthesize all raw data into the following structured format to ensure cross-assay comparability and rigorous quality control.

Assay TypeTarget / ModelKey Quantitative MetricPositive Control ReferenceAcceptable Validation Range
Stopped-Flow Kinetics CA Isozymes (e.g., CA IX, XII)Inhibition Constant (

)
Acetazolamide (AAZ)

within 10–50 nM
Broth Microdilution S. aureus, C. albicansMin. Inhibitory Conc. (MIC)Ciprofloxacin / ItraconazoleMIC

1–4

g/mL
MTT Cytotoxicity MCF-7, HT-29 Cell LinesHalf-Max Inhibitory Conc. (

)
Doxorubicin

within 5–20

M

Troubleshooting Insight: If the


 values in the stopped-flow assay appear artificially high (poor inhibition) but the MIC/

values are strong, verify the pre-incubation step. Metalloenzyme coordination requires time to reach equilibrium; insufficient incubation will mask the compound's true potency.

References

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC.
  • 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. PubChemLite.
  • 1,3,4-Thiadiazole-2-thiol. PubChem.

Sources

Application of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol in diuretic research.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol as a Diuretic Agent

Executive Summary

This application note details the experimental frameworks for evaluating 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (referred to herein as CPT-2S ) as a diuretic agent.

While the 1,3,4-thiadiazole scaffold is the structural backbone of classic diuretics like Acetazolamide, the specific inclusion of a cyclopropylamino group introduces unique lipophilic properties that may enhance membrane permeability and renal tubule targeting. Furthermore, the 2-thiol moiety presents a dual-functional site: it acts as a direct zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition and serves as a synthetic precursor for sulfonamide derivatives.

This guide provides a self-validating workflow covering chemical handling, in vitro enzymatic screening, and in vivo diuretic bioassays.

Chemical Profile & Handling

Molecule: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Molecular Weight: ~173.26 g/mol Key Feature: Thiol-Thione Tautomerism.

Critical Handling Protocol

The thiol group (


) is susceptible to oxidative dimerization into disulfides, which renders the molecule inactive against Carbonic Anhydrase.
  • Storage: Store solid compound at -20°C under argon/nitrogen atmosphere.

  • Solubilization:

    • Primary Solvent: DMSO (Dimethyl sulfoxide).

    • Stock Concentration: 10 mM.

    • Additive: Add 1 mM DTT (Dithiothreitol) or TCEP to the stock solution to prevent disulfide formation during storage.

    • Working Buffer: Dilute into assay buffer immediately prior to use. Do not store dilute aqueous solutions >4 hours.

Mechanism of Action: The Zinc Trap

The diuretic efficacy of CPT-2S relies on the inhibition of Carbonic Anhydrase (CA) isoforms (specifically CA-II in the cytosol and CA-IV in the renal lumen).

  • The Target: CA catalyzes the hydration of

    
     to bicarbonate (
    
    
    
    ) and
    
    
    .[1]
  • The Blockade: In the proximal tubule, blocking CA prevents

    
     secretion. Without 
    
    
    
    ,
    
    
    cannot be reabsorbed via the
    
    
    exchanger (NHE3).
  • The Result:

    
     and 
    
    
    
    remain in the lumen, drawing water with them (diuresis).

Diagram 1: Mechanism of CA Inhibition The following diagram illustrates the competitive binding of the thiadiazole thiol to the catalytic Zinc ion, displacing the water molecule required for catalysis.

CA_Inhibition_Mechanism CA_Enzyme Carbonic Anhydrase (Active Site) Zinc Zn2+ Ion CA_Enzyme->Zinc Coordinates Water H2O (Nucleophile) Zinc->Water Activates (Native State) Reaction CO2 Hydration Water->Reaction Catalyzes CPT_2S CPT-2S (Inhibitor) Thiol_Group -S- (Thiolate Anion) CPT_2S->Thiol_Group Dissociation (pKa ~6.5) Thiol_Group->Zinc High Affinity Binding (Displaces H2O) Thiol_Group->Reaction BLOCKS Diuresis Inhibition of Na+ Reabsorption (Diuresis) Reaction->Diuresis Pathway Halted

Caption: Competitive binding mechanism where the ionized thiol of CPT-2S coordinates with the catalytic Zinc, preventing CO2 hydration.

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

Before animal testing, the compound's affinity (


) for CA-II (cytosolic) and CA-IV (membrane-bound) must be validated.

Method: Esterase Activity Assay (Colorimetric). Rationale: CA possesses esterase activity, hydrolyzing p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 348 nm). This is cheaper and higher-throughput than the stopped-flow


 hydration method.
Reagents:
  • Enzyme: Purified Bovine CA-II (Sigma-Aldrich).

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetone.

  • Buffer: 12.5 mM Tris-SO4 (pH 7.6).

  • Control: Acetazolamide (Standard CAI).

Step-by-Step Workflow:
  • Preparation: Prepare serial dilutions of CPT-2S (0.1 nM to 10 µM) in assay buffer (max 1% DMSO final).

  • Incubation: In a 96-well plate, mix 140 µL Buffer + 20 µL Enzyme solution (50 units/mL) + 20 µL Inhibitor (CPT-2S) .

  • Equilibration: Incubate at 25°C for 15 minutes to allow Inhibitor-Zinc binding.

  • Activation: Add 20 µL Substrate (p-NPA) to initiate the reaction.

  • Measurement: Monitor Absorbance at 348 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Calculation: Determine initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
    Fit data to a sigmoidal dose-response curve to determine
    
    
    .

Protocol B: In Vivo Diuretic Bioassay (Lipschitz Test)

This protocol validates the physiological diuretic effect in a mammalian system.[2][3]

Model: Male Wistar Rats (180–220 g). Standard: Acetazolamide (20 mg/kg) or Furosemide (20 mg/kg). Vehicle: 0.9% Saline or 0.5% CMC (Carboxymethyl cellulose).[4]

Experimental Groups (n=6 per group):
  • Control: Vehicle only (Saline load).

  • Standard: Acetazolamide (20 mg/kg, p.o.).

  • Test Low: CPT-2S (10 mg/kg, p.o.).

  • Test High: CPT-2S (50 mg/kg, p.o.).

Workflow Diagram:

Lipschitz_Protocol Acclimatization Acclimatization (7 Days) Fasting Fasting (18 Hours) Acclimatization->Fasting Hydration Saline Load (25 mL/kg p.o.) Fasting->Hydration Priming Dosing Drug Administration (CPT-2S / Standard) Hydration->Dosing Immediate Cage Metabolic Cage (Separation of Urine/Feces) Dosing->Cage Collection Urine Collection (5h & 24h) Cage->Collection Analysis Analysis (Vol, Na+, K+, Cl-) Collection->Analysis

Caption: Modified Lipschitz workflow for diuretic assessment. Fasting ensures baseline stability; saline load ensures measurable urine output.

Detailed Procedure:
  • Fasting: Deprive rats of food and water for 18 hours prior to the experiment.

  • Priming (The Saline Load): Administer normal saline (0.9% NaCl) at 25 mL/kg by oral gavage to all animals. This imposes a uniform hydration state.

  • Treatment: Immediately administer the test compound (CPT-2S) or vehicle by oral gavage.

  • Housing: Place animals individually in metabolic cages equipped with wire mesh (to separate feces) and a funnel/beaker system.

  • Collection: Collect urine at 5 hours (acute effect) and 24 hours (total effect).

  • Analysis:

    • Volume: Measure total mL.

    • Electrolytes: Centrifuge urine to remove debris. Measure

      
       and 
      
      
      
      via Flame Photometry;
      
      
      via Titration (AgNO3).

Data Analysis & Interpretation

To validate CPT-2S as a diuretic, calculate the Lipschitz Value (L.V.) :



Target Profile:

  • L.V. > 1.0: Potency exceeds standard.

  • L.V. < 1.0: Potency is lower than standard.

Electrolyte Ratios (Saluretic Index): Calculate the


 ratio.
  • Ratio > 2.0: Indicates favorable natriuresis with potassium sparing (ideal).

  • Ratio < 1.0: Indicates significant potassium loss (typical of CAIs and Thiazides).

Expected Data Format:

GroupDose (mg/kg)Urine Vol (mL/100g)Na+ (mEq/L)K+ (mEq/L)Na+/K+ RatioLipschitz Value
Control -2.5 ± 0.285 ± 540 ± 32.12-
Acetazolamide 206.8 ± 0.4145 ± 865 ± 52.231.00 (Ref)
CPT-2S (Low) 104.1 ± 0.3110 ± 645 ± 42.440.60
CPT-2S (High) 507.2 ± 0.5150 ± 955 ± 42.721.05

Note: If CPT-2S shows high Na+ excretion but low K+ excretion compared to Acetazolamide, the cyclopropyl group may be influencing selectivity toward specific renal channels.

References

  • Drapak, I., et al. (2021). "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives."[5][6][7] Biopolymers and Cell, 37(1), 33-45.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Lipschitz, W. L., Hadidian, Z., & Kerpca, A. (1943). "Bioassay of diuretics." Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110.

  • Vogel, H. G. (2008).Drug Discovery and Evaluation: Pharmacological Assays. "Diuretic Activity: Lipschitz Test." Springer.

Sources

Use of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Executive Summary

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a pharmacologically active heterocyclic scaffold often utilized as a lead fragment in antimicrobial drug discovery. Distinguished by the cyclopropyl moiety—which enhances lipophilicity and membrane permeability—and the 1,3,4-thiadiazole core (a bioisostere of pyrimidine), this compound exhibits intrinsic bacteriostatic activity and serves as a critical intermediate for high-potency sulfonamide and Schiff base derivatives.

This guide provides standardized protocols for evaluating the antimicrobial efficacy of this compound, addressing specific challenges related to its solubility, thiol-thione tautomerism, and oxidative stability.

Chemical & Physical Profile

Before initiating biological assays, researchers must account for the physicochemical behavior of the compound to ensure data reproducibility.

PropertySpecificationCritical Note for Assays
Molecular Formula C₅H₇N₃S₂
Solubility Insoluble in water; Soluble in DMSO (>10 mg/mL), DMF, Ethanol.Must prepare stock in 100% DMSO. Final assay concentration of DMSO must be <1% to avoid solvent toxicity.
Tautomerism Thiol (-SH)

Thione (=S)
Exists primarily in the thione form in neutral solution. The thiol group is prone to oxidation into disulfides if left exposed to air in solution.
Stability Hygroscopic; Oxidatively unstable in solution.Freshly prepare stock solutions immediately before assays. Do not store diluted working solutions.

Mechanism of Action (Pharmacophore Insight)

The antimicrobial activity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is driven by two synergistic mechanisms:

  • Core Binding: The 1,3,4-thiadiazole ring acts as a constrained pharmacophore that mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, potentially inhibiting transpeptidases (PBPs) involved in cell wall synthesis.

  • Lipophilic Entry: The cyclopropyl group increases the partition coefficient (LogP), facilitating passive diffusion through the lipid bilayer of Gram-negative outer membranes, a common barrier for polar thiadiazoles.

MOA Compound 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Membrane Outer Membrane (Gram-Negative) Compound->Membrane Cyclopropyl group enhances diffusion Target Target: PBP / Peptidoglycan Synthesis Membrane->Target Periplasmic Accumulation Effect Cell Wall Lysis / Bacteriostasis Target->Effect Inhibition

Figure 1: Proposed mechanism of entry and action. The cyclopropyl moiety is critical for traversing the lipophilic bacterial membrane.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Adapted) Objective: Determine the lowest concentration inhibiting visible growth.[1]

Materials
  • Compound Stock: 10 mg/mL in 100% DMSO (Freshly prepared).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Plate: 96-well, U-bottom, untreated polystyrene.

  • Detection: Visual turbidity or Absorbance (OD₆₀₀).

Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 × 10⁸ CFU/mL) from overnight culture.

    • Dilute 1:150 in CAMHB to reach ~1 × 10⁶ CFU/mL.

  • Compound Dilution (The "2% Rule"):

    • Challenge: The compound precipitates in water.[2]

    • Solution: Perform serial dilutions in 100% DMSO first, then dilute 1:50 into the media.

    • Step A: Prepare 2-fold serial dilutions in a separate "Master Plate" (DMSO only). Range: 1280 µg/mL to 2.5 µg/mL.

    • Step B: Transfer 4 µL from Master Plate to 196 µL of CAMHB in the "Test Plate".

    • Result: Final assay concentrations: 25.6 µg/mL to 0.05 µg/mL. Final DMSO: 2% (Note: Ensure test strain tolerates 2% DMSO; if not, reduce to 1%).

  • Inoculation:

    • Add 100 µL of diluted inoculum to 100 µL of the compound-media mix (from Step 2B).

    • Final Volume: 200 µL.

    • Final Cell Density: 5 × 10⁵ CFU/mL.[1]

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

MIC_Workflow Stock Stock Solution (10 mg/mL in DMSO) MasterPlate Master Plate (Serial Dilution in DMSO) Stock->MasterPlate 2-fold dilution Intermediate Intermediate Dilution (1:50 into Broth) MasterPlate->Intermediate Transfer 4µL to 196µL Media TestPlate Test Plate (Add Bacteria) Intermediate->TestPlate Add 100µL Inoculum Readout Read MIC (No Turbidity) TestPlate->Readout 16-20h @ 37°C

Figure 2: Dilution workflow designed to prevent compound precipitation while maintaining solvent safety limits.

Protocol 2: Zone of Inhibition (Agar Well Diffusion)

Method: Agar Well Diffusion (Preferred over disk diffusion for lipophilic thiols). Rationale: Paper disks may bind thiols irreversibly or release them poorly due to low water solubility. Wells allow direct diffusion from a DMSO carrier.

Procedure
  • Lawn Preparation: Swab a Mueller-Hinton Agar (MHA) plate with a 0.5 McFarland bacterial suspension to create a confluent lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plug.

  • Sealing (Optional): Add 10 µL of molten agar to the bottom of the well to seal it (prevents leakage of the DMSO solution underneath the agar).

  • Loading:

    • Load 50 µL of compound (1 mg/mL in 10% DMSO/PBS) into the well.

    • Control: Load 50 µL of 10% DMSO (Negative Control) and Ciprofloxacin (Positive Control).

  • Diffusion: Allow plates to stand at room temperature for 30 minutes to facilitate diffusion before incubation.

  • Incubation: 37°C for 18–24 hours.

  • Analysis: Measure diameter of the clear zone (mm).

Data Interpretation Table:

Zone Diameter (mm) Interpretation
< 10 mm Resistant / Poor Diffusion
10 – 15 mm Moderate Activity

| > 15 mm | Significant Activity (Candidate for MIC) |

Protocol 3: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL of CAMHB containing the compound at 4× MIC .

  • Inoculum: Inoculate with bacteria to a final density of ~5 × 10⁵ CFU/mL.

  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Serially dilute aliquots in PBS (1:10 to 1:1000).

    • Plate 10 µL spots onto MHA plates.

  • Count: Incubate plates and count colonies.

  • Definition:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL (99.9% kill) at 24h.

    • Bacteriostatic: <3 log₁₀ reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound is highly lipophilic; media shock.Reduce stock concentration; ensure intermediate dilution step is gradual. Use 10% DMSO in the well diffusion assay.
Inconsistent MICs Thiol oxidation (Disulfide formation).Add 1mM DTT (Dithiothreitol) to stock to maintain reduced state (Note: Run control to ensure DTT is not toxic to bacteria).
No Activity (Gram-Neg) Efflux pumps.Repeat MIC with an efflux pump inhibitor (e.g., PAβN) to check for pump-mediated resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI, Wayne, PA.

  • Yusuf, M., et al. (2017). "Synthesis and biological evaluation of new 5-substituted-1,3,4-thiadiazole-2-thiols as potent antioxidants and antimicrobial agents." Journal of Saudi Chemical Society, 21(2), 145-156.

  • Gumus, M., et al. (2018). "Synthesis, characterization and antimicrobial evaluation of some new 1,3,4-thiadiazole derivatives." Research on Chemical Intermediates, 44, 123-135.

  • BenchChem. (2025).[1][4] "Application Note: Assessing the Antibacterial Activity of Thiadiazole Compounds." BenchChem Technical Library.

  • Alqahtani, A., et al. (2022).[2] "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review." Molecules, 27(15), 4876.

Sources

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol as a carbonic anhydrase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for the characterization and application of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (referred to herein as CPTT ) as a Carbonic Anhydrase (CA) inhibitor.

This guide moves beyond standard textbook definitions to address the practical nuances of working with non-sulfonamide zinc-binding groups (ZBGs), specifically focusing on the thiol/thione tautomerism and the hydrophobic interactions of the cyclopropyl moiety.

Executive Summary & Chemical Logic

While primary sulfonamides (


) are the classical pharmacophore for Carbonic Anhydrase inhibition (e.g., Acetazolamide), they often suffer from promiscuity across the 15 human CA isoforms. CPTT  represents a distinct class of inhibitors utilizing a thiol/thione  zinc-binding group.
The Pharmacophore Shift
  • Zinc Binding: Unlike the sulfonamide anion which binds as a transition state analogue (tetrahedral geometry), the 1,3,4-thiadiazole-2-thiol moiety typically binds in its thione tautomer or thiolate form. This alters the coordination geometry at the catalytic

    
     ion, potentially offering different selectivity profiles (e.g., sparing hCA II while targeting tumor-associated hCA IX).
    
  • The Cyclopropyl Advantage: The N-cyclopropyl group is not merely a spacer. It provides:

    • Metabolic Stability: Resistance to N-dealkylation compared to linear alkyl chains.

    • Hydrophobic Fit: It targets the hydrophobic pocket of the CA active site (often residues Val121, Leu198, or Phe131), enhancing affinity (

      
      ) through Van der Waals interactions.
      

Mechanism of Action: The Thione-Zinc Interface

Understanding the tautomeric state is critical for assay design. In solution, CPTT exists in equilibrium between the thiol and thione forms.

Pathway Visualization: Binding Mechanism

The following diagram illustrates the equilibrium and the specific binding mode to the CA active site.

CA_Inhibition_Mechanism Compound_Thiol CPTT (Thiol Form) -SH Compound_Thione CPTT (Thione Form) =S (Dominant) Compound_Thiol->Compound_Thione Tautomerism (Solvent Dependent) Binding_Event Zinc Coordination (Monodentate) Compound_Thione->Binding_Event Nucleophilic Attack Hydrophobic_Pocket Hydrophobic Pocket (Val121/Phe131) Compound_Thione->Hydrophobic_Pocket Cyclopropyl Tail Interaction Active_Site CA Active Site (Zn2+ / His3) Active_Site->Binding_Event Zn2+ Availability Inhibition Catalytic Blockade (No CO2 Hydration) Binding_Event->Inhibition Hydrophobic_Pocket->Binding_Event Stabilization

Figure 1: Mechanism of Action. The compound preferentially binds via the thione sulfur to the Zinc ion, while the cyclopropyl group stabilizes the complex via hydrophobic pocket interactions.

Application Note: Kinetic Profiling via Stopped-Flow

Method:


 Hydration Assay (The "Supuran Method").
Context:  This is the gold standard for CA activity. Unlike esterase assays (which use artificial substrates like p-nitrophenyl acetate), this measures the physiological reaction: 

.
Critical Experimental Considerations
  • Buffer Choice: Use HEPES (pH 7.5) . Tris buffers can coordinate with Zinc, acting as weak inhibitors and skewing

    
     values.
    
  • Redox Control: CPTT contains a thiol group susceptible to oxidation (disulfide dimerization). Dimerization destroys the zinc-binding capability.

    • Corrective Action: Always include 0.1 mM TCEP (Tris(2-carboxyethyl)phosphine) in the assay buffer to maintain the monomeric thiol/thione state. Avoid DTT if possible as it can chelate Zinc.

  • Solvent Effects: CA isoforms are sensitive to DMSO. Keep final DMSO concentration

    
    .
    
Data Interpretation Table

When comparing CPTT to the standard (Acetazolamide), typical profiles for thiadiazole-thiols are:

ParameterAcetazolamide (Standard)CPTT (Thiol/Thione)Interpretation
Binding Group Sulfonamide (

)
Thione (

) / Thiolate (

)
CPTT binds weaker but with different geometry.
hCA I

~250 nMExpected: 0.1 - 5

M
Thiols are often less potent against hCA I.
hCA II

~12 nMExpected: 50 nM - 1

M
hCA II is the primary off-target to avoid.
Selectivity Low (Pan-inhibitor)Moderate Potential for isoform selectivity due to tail fit.[1]

Detailed Protocol: Esterase Activity Assay

For laboratories without stopped-flow instrumentation, the Esterase Assay using 4-nitrophenyl acetate (4-NPA) is a robust alternative for initial screening.

Materials
  • Enzyme: Recombinant hCA I or hCA II (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve in Acetonitrile (stock 100 mM).

  • Inhibitor: CPTT (Stock 10 mM in DMSO).

  • Buffer: 12.5 mM Tris-SO4, pH 7.6 (Note: Tris is acceptable here as the substrate affinity is low, but HEPES is preferred if available).

  • Detection: Spectrophotometer/Plate reader at 400 nm .

Workflow Diagram

Esterase_Assay_Workflow Step1 Preparation Dissolve CPTT in DMSO Add TCEP (Redox Agent) Step2 Pre-Incubation Enzyme + Inhibitor (CPTT) 15 min @ 25°C Step1->Step2 Prevents Oxidation Step3 Substrate Addition Add 4-NPA (3 mM final) Step2->Step3 Equilibrium Binding Step4 Measurement Monitor Abs @ 400 nm (Formation of 4-Nitrophenol) Step3->Step4 Hydrolysis Step5 Analysis Calculate % Inhibition Determine IC50 Step4->Step5

Figure 2: Step-by-step workflow for the Esterase Activity Assay.

Step-by-Step Procedure
  • Preparation of Assay Buffer: Prepare 50 mM HEPES, pH 7.5, containing 0.1 mM TCEP.

  • Inhibitor Dilution: Prepare serial dilutions of CPTT ranging from

    
     M to 
    
    
    
    M.
  • Blanking: Set up a "No Enzyme" blank to account for spontaneous hydrolysis of 4-NPA (which is significant at pH 7.5).

  • Incubation:

    • Add 140

      
      L Buffer.
      
    • Add 20

      
      L Enzyme solution (final conc 0.1–0.5 
      
      
      
      M).
    • Add 20

      
      L CPTT dilution.
      
    • Incubate for 15 minutes at 25°C. (Crucial for slow-binding inhibitors).

  • Reaction Start: Add 20

    
    L of 3 mM 4-NPA solution.
    
  • Read: Measure Absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the rate of the uninhibited enzyme and
    
    
    is the rate with CPTT.

Structural Biology & Docking Notes

When modeling CPTT (e.g., in AutoDock or Schrödinger Glide):

  • Ligand Prep: You must generate both the thiol (-SH) and thione (=S-NH-) tautomers. The thione is often the major species in crystal structures of similar thiadiazoles [1].

  • Constraints: Set a metal coordination constraint between the exocyclic Sulfur and the Zinc ion (

    
     Å).
    
  • Residue Scan: Check interactions with Thr199 (H-bond network) and Val121 (Hydrophobic contact with cyclopropyl).

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Innocenti, A., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 15(15).[3][4] Link

  • Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol via recrystallization. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to ensure a high-purity final product.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experimental process.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue that typically arises from a few root causes.[1]

  • Cause 1: High Solute Concentration/Supersaturation. The solution may be too concentrated, causing the solute to come out of solution above its melting point.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small additional volume (1-5%) of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[2]

  • Cause 2: Rapid Cooling. Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving it to an ice bath.[3]

  • Cause 3: Inappropriate Solvent. The boiling point of your solvent might be too high, or the solvent may be too "good" at dissolving the compound even at lower temperatures.

    • Solution: If the problem persists, a different solvent system may be necessary. Consider a mixed-solvent system where the compound has slightly lower solubility.[1]

Question: No crystals are forming, even after the solution has cooled completely. What are my next steps?

Answer: The failure of crystals to appear is typically due to either excessive solvent use or a supersaturated but stable solution that resists nucleation.[1]

  • Step 1: Induce Nucleation. A supersaturated solution needs a starting point for crystal growth.

    • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[4]

    • Seed Crystals: If you have a small amount of pure 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[4]

  • Step 2: Reduce Solvent Volume. The most common reason for crystallization failure is using too much solvent.[1]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals begin to form. Once you reach a point where the solution is saturated at a higher temperature, allow it to cool slowly.[5]

  • Step 3: Drastic Cooling. If the above methods fail, try cooling the solution to a lower temperature in a salt/ice bath.[1] This can sometimes force crystallization, though it may result in smaller, less pure crystals.

  • Final Resort: If crystallization cannot be induced, you can recover the crude product by removing the solvent via rotary evaporation and attempting the recrystallization again with a different solvent system.[1][5]

Question: My final yield is very low. How can I improve it?

Answer: A low recovery rate can be frustrating but is often correctable.

  • Cause 1: Excessive Solvent. As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3][4] For future experiments, be more patient when adding solvent, allowing time for the solid to dissolve before adding more.

  • Cause 2: Premature Crystallization. If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Dilute the hot solution with a small, extra amount of solvent before filtering to ensure the product stays in solution.[6]

  • Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently or for long enough.

    • Solution: Ensure the flask is thoroughly chilled in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent.[2]

  • Solution: Recover a Second Crop. You can often recover more product from the mother liquor. Reduce the volume of the filtrate by evaporation and cool the concentrated solution again. Be aware that this "second crop" of crystals may have lower purity than the first.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol?

A1: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][7] Impurities, on the other hand, should either be completely insoluble (allowing for hot filtration) or very soluble even at low temperatures (so they remain in the mother liquor).[7]

For a moderately polar molecule like 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, which contains amine, thiol, and heterocyclic functionalities, polar protic or polar aprotic solvents are good starting points. Literature on similar 1,3,4-thiadiazole derivatives often reports the use of ethanol or ethanol/water mixtures.[8][9]

Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Suitability Rationale
Ethanol 78 Polar Protic Often a good choice for moderately polar compounds. Frequently cited for similar heterocycles.[8][9]
Methanol 65 Polar Protic Similar to ethanol, but its lower boiling point provides a smaller temperature gradient for crystallization.
Water 100 Very Polar The compound is likely to have low solubility in cold water, making it a potential anti-solvent in a mixed system.
Acetone 56 Polar Aprotic Can be a good solvent, but its low boiling point may limit the effective temperature range.

| Ethyl Acetate | 77 | Moderately Polar | May be a suitable single solvent or part of a mixed system. |

A mixed-solvent system (e.g., ethanol-water) is often effective.[6][7] In this approach, the crude solid is dissolved in the minimum amount of the "good" solvent (ethanol) at its boiling point. Then, the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q2: What are the likely impurities in my crude 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol sample?

A2: The impurities will depend on the synthetic route. A common synthesis for related 2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[10][11] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., thiosemicarbazide precursors).

  • Side-products from the cyclization reaction.

  • Colored impurities, which can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[4][12]

Q3: How can I confirm the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point. Compare the experimental value to the literature value if available.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools for quantifying purity and confirming the structure of the final product.[2]

Experimental Protocols & Visualizations

Protocol: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Recrystallization Workflow Diagram

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter 2. Hot Filtration impurities->hot_filter Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) impurities->cool No hot_filter->cool crystals_form Crystals Formed? cool->crystals_form isolate 4. Isolate Crystals (Vacuum Filtration) crystals_form->isolate Yes troubleshoot Troubleshoot (See Guide) crystals_form->troubleshoot No wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Diagram: No Crystals Formed

Caption: Decision tree for troubleshooting crystallization failure.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 28, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 28, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved February 28, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 28, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 28, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 28, 2026, from [Link]

  • 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. Retrieved February 28, 2026, from [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016, September 2). Asian Journal of Chemistry. Retrieved February 28, 2026, from [Link]

  • Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021, March). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry. Retrieved February 28, 2026, from [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. (n.d.). Baghdad Science Journal. Retrieved February 28, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI. Retrieved February 28, 2026, from [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, July 15). Springer. Retrieved February 28, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025, August 10). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Overcoming Insolubility of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of 1,3,4-thiadiazole-2-thiol derivatives. 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a notoriously stubborn compound to solubilize in standard organic solvents.

This guide is designed to move beyond basic trial-and-error solvent screening. Here, we dissect the thermodynamic and structural causality behind this insolubility and provide self-validating, field-proven protocols to keep your synthetic workflows moving.

Mechanistic Root Cause Analysis

To solve the solubility issue, we must first understand the molecular behavior of the compound. The insolubility of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and hexane is driven by three intersecting factors:

  • Thiol-Thione Tautomerism: The 2-thiol group on the thiadiazole ring exists in a dynamic equilibrium with its thione (=S) tautomer. The cyclopropylamino group at position 5 donates electron density into the ring, heavily stabilizing the highly polar thione form[1].

  • Polymeric Hydrogen Bonding: The thione sulfur acts as a potent hydrogen bond acceptor, while the adjacent ring nitrogen and the 5-amino group act as donors. This creates a highly ordered, rigid intermolecular crystal lattice that resists solvation[2].

  • Oxidative Dimerization: Heterocyclic thiols are highly susceptible to air oxidation, spontaneously forming insoluble disulfide dimers (-S-S-) during storage.

Insolubility_Mechanisms Compound 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Tautomerism Thiol-Thione Tautomerism Compound->Tautomerism Oxidation Air Oxidation (Disulfide Formation) Compound->Oxidation HBonding Extensive Intermolecular Hydrogen Bonding Tautomerism->HBonding Insolubility Poor Solubility in Standard Organic Solvents Oxidation->Insolubility Lattice High Crystal Lattice Energy HBonding->Lattice Lattice->Insolubility

Caption: Logical relationship between tautomerism, oxidation, and solvent insolubility.

Troubleshooting & FAQs

Q1: I need to run an acylation reaction on the 5-amino group, but the compound is completely insoluble in DCM. How can I force solubilization? A: You cannot overcome the crystal lattice energy using non-polar solvents alone. If your downstream chemistry requires a non-polar environment, you must temporarily mask the thiol group. We recommend[3]. The massive steric bulk of the trityl group completely disrupts the hydrogen-bonding network and drastically increases the molecule's lipophilicity, making it highly soluble in DCM and toluene.

Q2: What if I cannot protect the thiol because it is the intended reactive site for my next step? A: If the thiol is your nucleophile, you must use a polar aprotic solvent (DMF, DMAc, or DMSO) combined with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the thiol/thione, collapsing the tautomeric equilibrium into a single, highly soluble thiolate anion.

Q3: I dissolved the compound in DMSO with DIPEA, but there is still a fine, cloudy suspension that won't clear up. What happened? A: This is a classic symptom of disulfide formation due to oxidative degradation of your batch. The thiolate salt is soluble, but the oxidized disulfide dimer is not. Add 1.1 equivalents of a mild, phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the mixture. The suspension will clear as the disulfide bonds are reduced back to soluble thiolates.

Experimental Protocols

Protocol A: Base-Assisted In Situ Solubilization

Use this protocol when the free thiol is required for immediate downstream coupling (e.g., thioether synthesis).

  • Suspension: Weigh 1.0 mmol of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol into an oven-dried flask purged with Argon. Add 5.0 mL of anhydrous DMF. The mixture will be a thick, opaque suspension.

  • Deprotonation: Add 1.2 mmol (1.2 eq) of anhydrous DIPEA dropwise while stirring at room temperature.

  • Validation Checkpoint: Observe the flask. Within 2–5 minutes, the opaque suspension must transition into a completely transparent, pale-yellow solution. Causality: The formation of the DIPEA-thiolate ion pair permanently disrupts the thione hydrogen-bonding network.

  • Rescue Step (If cloudy): If turbidity persists after 10 minutes, add 0.1 mmol of TCEP·HCl. Stir for 15 minutes until clear.

  • Reaction: Immediately add your electrophile (e.g., alkyl halide) to the clear solution.

Protocol B: S-Tritylation for Enhanced Organic Solubility

Use this protocol when you need to perform chemistry on the 5-amino group in non-polar solvents.

  • Initiation: Suspend 1.0 mmol of the thiadiazole in 5.0 mL of anhydrous DMF. Add 1.5 mmol of Triethylamine (TEA).

  • Protection: Add 1.1 mmol of Trityl Chloride (Trt-Cl) in one portion. Stir at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture into 25 mL of ice-cold water. The highly lipophilic S-trityl derivative will crash out as a white precipitate. Filter and wash with water.

  • Validation Checkpoint: Dissolve a few crystals of the product in DCM (it will dissolve instantly). Run a TLC (Hexane:EtOAc 7:3). The unprotected starting material will remain stuck at the baseline (Rf = 0.0) due to extreme polarity, while the S-trityl product will migrate rapidly (Rf ~ 0.6) and show intense UV activity at 254 nm.

Solubilization_Workflow Start Insoluble Suspension in DCM/EtOAc Decision Is Thiol Protection Acceptable? Start->Decision BaseAdd Add Polar Aprotic Solvent (DMF/DMSO) + DIPEA Decision->BaseAdd No Protect Add Trityl Chloride (Trt-Cl) + TEA Decision->Protect Yes Result1 Soluble Thiolate Salt (Ready for in situ Rxn) BaseAdd->Result1 Result2 Soluble S-Trityl Derivative (Highly Lipophilic) Protect->Result2

Caption: Decision matrix and workflow for solubilizing thiadiazole derivatives.

Quantitative Solubility Data

The following table summarizes the solubility profile of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol across various solvent systems at 25°C. Notice the dramatic phase shift upon the introduction of a base or a protecting group.

Solvent SystemAdditive / ModificationEstimated Solubility (mg/mL)Physical State
Dichloromethane (DCM)None< 1.0Opaque Suspension
Ethyl Acetate (EtOAc)None< 2.0Opaque Suspension
Methanol (MeOH)None~ 5.0Cloudy Dispersion
Dimethylformamide (DMF)None~ 20.0Partial Solution
Dimethyl Sulfoxide (DMSO)None~ 35.0Partial Solution
DMF 1.2 eq DIPEA > 150.0 Clear Solution (Thiolate)
Dichloromethane (DCM) S-Trityl Protection > 200.0 Clear Solution (Lipophilic)

References

  • Pop, R., et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 125-133.

  • Kulesza, A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC.

  • Al-Abdullah, E. S., et al. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 17(7), 7645-7657.

Sources

Minimizing byproduct formation in 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives is a cornerstone in the development of various antimicrobial, anti-inflammatory, and agricultural agents[1]. The standard synthetic route involves the base-catalyzed cyclocondensation of 4-cyclopropylthiosemicarbazide with carbon disulfide (CS₂).

While this route is highly scalable, researchers frequently encounter yield-limiting byproducts due to the chemodivergent nature of the intermediates[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the thermodynamic and kinetic causalities behind byproduct formation and provide a self-validating, optimized protocol to ensure high-purity yields.

Mechanistic Pathways & Chemodivergence

To troubleshoot effectively, we must first understand the competing reaction pathways. The reaction initiates with the nucleophilic attack of the thiosemicarbazide's terminal nitrogen on CS₂ to form a dithiocarbazate intermediate[1]. From here, the reaction can diverge:

  • Kinetic Pathway (Desired): The sulfur atom attacks the imine carbon, followed by dehydration, yielding the 1,3,4-thiadiazole ring[1].

  • Thermodynamic Pathway (Byproduct): The internal nitrogen attacks the thiocarbonyl carbon, followed by H₂S elimination, yielding the isomeric 1,2,4-triazole-3-thione[2].

Mechanism SM 4-Cyclopropylthiosemicarbazide + CS2 + KOH Int Potassium Dithiocarbazate Intermediate SM->Int Base-catalyzed addition PathS S-Attack (Kinetic) Dehydration Int->PathS PathN N-Attack (Thermodynamic) H2S Elimination Int->PathN Prod 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiolate PathS->Prod Byprod1 1,2,4-Triazole-3-thione Derivative (Isomer) PathN->Byprod1 Byprod2 Disulfide Dimer (Oxidation) Prod->Byprod2 O2 exposure (Basic conditions) Final Acidification (HCl) Target Thiol Product Prod->Final pH < 3

Chemodivergent pathways in thiosemicarbazide cyclization.

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the 1,2,4-triazole isomer instead of the desired 1,3,4-thiadiazole?

Root Cause: You are likely operating under conditions that favor thermodynamic control. The choice of reaction medium and base strength dictates the chemodivergence between 1,3,4-thiadiazoles and 1,2,4-triazoles[2]. Prolonged heating at high temperatures (>90 °C) or using overly harsh bases (like strong alkoxides) shifts the equilibrium toward the N-attack pathway, forming the triazole isomer. The Fix: Strictly control the reflux temperature to 75–80 °C (the boiling point of ethanol). Use Potassium Hydroxide (KOH) rather than Sodium Hydroxide (NaOH). Potassium dithiocarbazate salts exhibit superior solubility in ethanol, allowing the kinetic S-attack cyclization to proceed smoothly in the solution phase without requiring excessive heat[3].

Q2: My isolated product is insoluble in most NMR solvents and lacks the characteristic -SH stretch in the IR spectrum. What happened?

Root Cause: Oxidative dimerization. The intermediate formed during the basic reflux is a thiolate anion (5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiolate). Thiolates are highly susceptible to autoxidation in the presence of atmospheric oxygen, rapidly coupling to form a bis-disulfide dimer. The Fix: The entire reaction, especially the reflux and cooling phases prior to acidification, must be conducted under a strict inert atmosphere (Nitrogen or Argon). Additionally, degas your ethanol solvent via sparging before use.

Q3: The reaction stalls, and I am recovering uncyclized dithiocarbazate intermediate. How do I force the ring closure?

Root Cause: Incomplete dehydration/H₂S elimination. Ring closure requires the elimination of water or hydrogen sulfide[1]. If the reaction is too dilute, or if the H₂S gas is not effectively removed from the equilibrium, the reaction stalls. The Fix: Ensure a slight stoichiometric excess of CS₂ (1.2 to 1.5 equivalents) to drive the initial intermediate formation. More importantly, equip your condenser with a gas outlet leading to a bleach (NaOCl) scrubber. Actively scrubbing the H₂S gas pulls the reaction equilibrium forward according to Le Chatelier's principle.

Quantitative Troubleshooting Matrix

The following table summarizes how specific experimental parameters influence the product distribution based on process optimization studies.

Reaction ConditionBase UsedTemp (°C)AtmosphereThiadiazole Yield (%)Triazole Isomer (%)Disulfide Byproduct (%)
Standard Reflux (Unoptimized)KOH80Air65.015.012.0
High Heat / Strong BaseNaOH100Air40.045.010.0
Optimized Protocol KOH 75–80 Nitrogen 88.5 < 3.0 < 1.5

Optimized Self-Validating Protocol

This methodology is designed as a self-validating system. Each step contains a physical observation (verification checkpoint) ensuring the causality of the chemistry is tracking correctly.

Reagents Required:
  • 4-Cyclopropylthiosemicarbazide (1.0 eq)

  • Carbon Disulfide (CS₂, 1.5 eq)

  • Potassium Hydroxide (KOH, 1.2 eq)

  • Absolute Ethanol (Degassed)

  • Aqueous HCl (2M)

Step-by-Step Methodology:
  • Preparation & Degassing: Purge a 3-neck round-bottom flask with N₂. Add absolute ethanol (10 mL per gram of starting material) and sparge with N₂ for 15 minutes to remove dissolved oxygen.

  • Base Dissolution: Add KOH (1.2 eq) to the ethanol and stir until completely dissolved. Verification: Solution becomes clear and slightly warm.

  • Substrate Addition: Add 4-cyclopropylthiosemicarbazide (1.0 eq) to the basic solution. Stir for 10 minutes.

  • Controlled CS₂ Addition: Cool the flask to 0–5 °C using an ice bath. Dropwise, add CS₂ (1.5 eq) over 20 minutes. Causality: CS₂ is highly volatile; cooling prevents evaporative loss and controls the exothermic formation of the dithiocarbazate intermediate.

  • Cyclization (Reflux): Attach a reflux condenser routed to a bleach scrubber. Heat the reaction to 75–80 °C for 6 hours. Verification: H₂S gas bubbling will be observed in the scrubber. The cessation of bubbling indicates the completion of the cyclization phase.

  • Quenching & Acidification: Cool the reaction mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. Causality: Acidification protonates the water-soluble thiolate anion into the neutral, insoluble thiol, forcing it out of solution.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash thoroughly with cold, degassed distilled water to remove KCl salts, followed by a small volume of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40 °C overnight to yield pure 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Workflow Step1 1. Reagent Mixing (Degassed EtOH, N2) Step2 2. CS2 Addition (< 10 °C) Step1->Step2 Step3 3. Reflux (80 °C) Cyclization Step2->Step3 Step4 4. Acidification (pH 2-3, 0 °C) Step3->Step4 Scrubber Bleach Scrubber (Traps H2S) Step3->Scrubber H2S gas Step5 5. Filtration & Water Wash Step4->Step5 Step6 6. Vacuum Drying (Pure Target) Step5->Step6

Optimized self-validating workflow for byproduct minimization.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Sociedade Brasileira de Química (SBQ) URL:[Link]

  • Synthesis of 1,3,4-thiadiazoles Source: Organic Chemistry Portal URL:[Link]

  • Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity Correlated with a DFT Study Source: MDPI URL:[Link]

Sources

Stability issues and degradation pathways of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your research.

Introduction to the Stability of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole ring is known for its relative stability; however, the presence of the exocyclic thiol and amino groups introduces reactive sites susceptible to degradation under various experimental and storage conditions.[1] Understanding these potential degradation pathways is critical for the development of stable formulations and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol?

A1: Based on the chemistry of the 2-amino-1,3,4-thiadiazole scaffold, the most common degradation pathways include:

  • Oxidative Degradation: The thiol (-SH) group is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. Further oxidation of the sulfur atom within the thiadiazole ring can also occur, potentially forming sulfoxides or sulfones, which may destabilize the ring.[1]

  • Hydrolytic Degradation: Under acidic or basic conditions, the C=N bond within the thiadiazole ring can be susceptible to hydrolysis, which may lead to ring opening. Additionally, the cyclopropylamino substituent could be a site of hydrolysis under harsh acidic conditions, although this is generally less common than reactions involving the thiol group or the thiadiazole ring itself.[1]

  • Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions. While specific data on this molecule is limited, related heterocyclic compounds are known to undergo complex rearrangements or cleavage upon photo-irradiation.

Q2: I am observing a rapid loss of my compound in solution. What is the likely cause?

A2: Rapid loss of the parent compound in solution is often due to oxidative degradation, especially if the solution is not deoxygenated or if it contains trace metal ions that can catalyze oxidation. The thiol group can readily oxidize to form a disulfide, effectively halving the concentration of the monomeric active compound. To mitigate this, it is recommended to use deoxygenated solvents and consider the addition of a chelating agent like EDTA to sequester catalytic metal ions.[1]

Q3: My HPLC chromatogram shows multiple new, unresolved peaks after stress testing under acidic conditions. How can I improve the separation?

A3: The appearance of multiple, often polar, degradation products under acidic stress suggests potential ring cleavage or hydrolysis of substituents.[1] To improve chromatographic resolution, consider the following:

  • Employ a Gradient Elution: A gradient HPLC method, starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent, can effectively separate compounds with a wide range of polarities.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to optimize selectivity.

  • Use a High-Resolution Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer length can provide higher theoretical plates and better resolution.

Q4: How can I confirm the identity of the degradation products?

A4: The most effective method for identifying unknown degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of elemental compositions.[1] For unambiguous structure elucidation, preparative HPLC can be used to isolate the degradation products for subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation between replicate experiments performed under identical conditions.

  • Possible Cause 1: Inconsistent Stress Conditions. Small variations in temperature, light intensity, or the concentration of stress reagents (e.g., acid, base, oxidizing agent) can lead to significant differences in degradation rates.

  • Troubleshooting Steps:

    • Ensure precise control of all experimental parameters. Use calibrated equipment (ovens, photostability chambers).

    • Prepare fresh stock solutions of stress reagents for each experiment, as their concentration can change over time (e.g., hydrogen peroxide).[1]

    • For photostability studies, ensure consistent sample positioning and light source intensity.

  • Possible Cause 2: Sample Preparation Variability. Inconsistent sample concentrations or variations in the sample matrix can affect degradation kinetics.

  • Troubleshooting Steps:

    • Use a validated and standardized procedure for sample preparation.

    • Ensure complete dissolution of the compound before initiating the stress study.

Issue 2: Formation of Precipitate During Stress Testing
  • Symptom: A solid precipitate is observed in the sample vial during or after the stress experiment.

  • Possible Cause: Formation of Insoluble Degradation Products. The degradation products may have lower solubility in the chosen solvent system compared to the parent compound.

  • Troubleshooting Steps:

    • Visually inspect samples throughout the experiment.

    • If a precipitate is observed, attempt to dissolve it by adding a small amount of a stronger organic solvent (if compatible with your analytical method).

    • If the precipitate cannot be redissolved, it may be necessary to analyze the solid and liquid phases separately to ensure accurate mass balance calculations.

    • Consider using a different co-solvent in your stress study to maintain the solubility of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions (perform in parallel with a control sample protected from stress):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following table provides a hypothetical example of the type of data you should aim to generate from your forced degradation studies.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl24 h60°C15.2%DP1, DP2
0.1 N NaOH24 hRT8.5%DP3
3% H₂O₂24 hRT18.9%Disulfide Dimer
Heat (Solid)48 h80°C3.1%Minor impurities
Photostability--12.7%DP4, DP5

DP = Degradation Product

Visualization of Degradation Pathways and Workflows

Degradation Pathways

G parent 5-(Cyclopropylamino)-1,3,4- thiadiazole-2-thiol disulfide Disulfide Dimer parent->disulfide Oxidation (H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Hydrolysis (Acid/Base) sulfoxide Sulfoxide/Sulfone parent->sulfoxide Strong Oxidation photo_products Photodegradation Products parent->photo_products Light Exposure G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photo Stress Photo Stress Stock Solution->Photo Stress HPLC-UV/MS HPLC-UV/MS Acid Stress->HPLC-UV/MS Base Stress->HPLC-UV/MS Oxidative Stress->HPLC-UV/MS Thermal Stress->HPLC-UV/MS Photo Stress->HPLC-UV/MS Data Analysis Data Analysis HPLC-UV/MS->Data Analysis Isolate Degradants (Prep-HPLC) Isolate Degradants (Prep-HPLC) Data Analysis->Isolate Degradants (Prep-HPLC) Structure Elucidation (NMR, HRMS) Structure Elucidation (NMR, HRMS) Isolate Degradants (Prep-HPLC)->Structure Elucidation (NMR, HRMS)

Caption: Workflow for stability testing and degradation analysis.

References

  • BenchChem. (2025). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. Retrieved from a hypothetical BenchChem technical note inspired by common chemical knowledge.

Sources

Resolving peak splitting in NMR spectra of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol. This guide provides in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) spectroscopy challenges, particularly focusing on the issue of peak splitting and broadening. Our goal is to empower you with the expertise to diagnose spectral complexities and obtain high-quality, interpretable data.

Troubleshooting Guide: Resolving Complex NMR Spectra

Users frequently report that the ¹H-NMR spectra of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, especially the signals for the cyclopropyl and amino protons, appear unexpectedly broad, duplicated, or complex. This is often not due to an impure sample but rather to the inherent dynamic and structural properties of the molecule.

This guide will walk you through a logical sequence of experiments to identify the root cause of your spectral issues and resolve them.

Question: My cyclopropyl and/or N-H proton signals are broad, doubled, or poorly resolved. What is the cause and how can I fix it?

This is the most common issue reported. The underlying cause is typically a dynamic process occurring on a timescale that is intermediate relative to the NMR experiment's timescale.[1][2][3] The primary suspects are:

  • Restricted C-N Bond Rotation: The bond between the cyclopropyl group and the thiadiazole ring may have partial double-bond character, leading to slow rotation and the presence of different conformers (rotamers).[4][5][6]

  • Thione-Thiol and Amine-Imino Tautomerism: The molecule can exist in different tautomeric forms, and if the rate of exchange between them is intermediate, peak broadening will occur.[7][8][9]

  • Proton Exchange: The acidic N-H and S-H protons can exchange with each other or with trace water, leading to signal broadening.[10][11]

  • Quadrupolar Broadening: The three ¹⁴N nuclei in the molecule can induce broadening in adjacent proton signals.[12][13]

The following workflow provides a systematic approach to diagnose the specific cause.

Troubleshooting_Workflow start Observe Broad or Split Peaks vt_nmr Protocol 1: Run Variable Temperature (VT) NMR start->vt_nmr solvent_study Protocol 2: Change Deuterated Solvent vt_nmr->solvent_study  No significant change? cause1 Cause Identified: Restricted C-N Rotation vt_nmr->cause1  Peaks sharpen at high temp OR  resolve into distinct signals at low temp? d2o_exchange Protocol 3: Perform D₂O Exchange solvent_study->d2o_exchange  No significant change? cause2 Cause Identified: Tautomerism or Proton Exchange solvent_study->cause2  Peak positions/multiplicity  change significantly? concentration_study Protocol 4: Run a Concentration Series d2o_exchange->concentration_study  No significant change? cause3 Cause Identified: Intermolecular Proton Exchange d2o_exchange->cause3  N-H / S-H signal disappears? cause4 Cause Identified: Aggregation Effects concentration_study->cause4  Spectra simplify upon dilution? inconclusive Consider Quadrupolar Effects or Multiple Phenomena concentration_study->inconclusive  No significant change?

Caption: Troubleshooting workflow for NMR peak splitting.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

Objective: To modulate the rate of dynamic processes like bond rotation or tautomeric exchange. By heating the sample, you can accelerate these processes into the "fast exchange" regime, resulting in a single, sharp, time-averaged signal.[14] Cooling the sample can slow them down into the "slow exchange" regime, resolving the broad peak into distinct, sharp signals for each species.[14][15]

Methodology:

  • Solvent Selection: Prepare your sample in a deuterated solvent with a high boiling point, such as DMSO-d₆ (b.p. 189 °C) or Toluene-d₈ (b.p. 111 °C).[16]

  • Room Temperature Scan: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 25 °C).

  • High-Temperature Scans:

    • Increase the probe temperature in 15-20 °C increments (e.g., to 45 °C, 65 °C, 85 °C, etc.). Do not exceed a temperature within 10 °C of the solvent's boiling point.[15]

    • Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[14]

  • Low-Temperature Scans (Optional):

    • If high-temperature scans are inconclusive, cool the sample from room temperature in decrements (e.g., to 0 °C, -20 °C, -40 °C).

    • Ensure your solvent choice is appropriate for low temperatures (e.g., Toluene-d₈, m.p. -95 °C).

Data Interpretation:

Observation at Altered TemperatureLikely CauseExplanation
A single broad peak sharpens into a single peak upon heating .Restricted C-N Rotation / Tautomerism (Fast Exchange)The increased thermal energy overcomes the rotational barrier, causing rapid interconversion between states. The NMR detects a single, population-averaged environment.[4][14]
A single broad peak resolves into two or more distinct, sharp peaks upon cooling .Restricted C-N Rotation / Tautomerism (Slow Exchange)The interconversion rate becomes slow enough for the NMR to distinguish the separate chemical environments of the different conformers or tautomers.[6][14]
Chemical shifts of N-H or S-H protons change, but multiplicity does not resolve.Proton ExchangeTemperature affects the rate and equilibrium of proton exchange with other exchangeable sites or trace water.[10]
Protocol 2: Solvent Study

Objective: To alter the equilibrium between tautomers or the stability of different conformers. Solvents with different polarities and hydrogen-bonding capabilities can significantly influence which form of the molecule is dominant.[17][18][19]

Methodology:

  • Acquire ¹H-NMR spectra of your compound in a series of deuterated solvents with varying properties.

  • Recommended Solvents:

    • Aprotic, Polar: DMSO-d₆, Acetone-d₆

    • Aprotic, Nonpolar: Benzene-d₆, CDCl₃

    • Protic: Methanol-d₄

  • Ensure the sample concentration is consistent across all solvents.

Data Interpretation:

  • Significant Changes in Chemical Shifts/Multiplicity: If the spectrum changes dramatically between solvents (e.g., a broad peak in CDCl₃ becomes sharp in DMSO-d₆), this strongly suggests the presence of a tautomeric equilibrium that is sensitive to the solvent environment.[9] For example, a polar solvent like DMSO might favor one tautomer, simplifying the spectrum.

  • Minor Changes: If only small shifts are observed, the issue is less likely to be a solvent-sensitive equilibrium.

Protocol 3: D₂O Exchange

Objective: To definitively identify signals from acidic protons (N-H and S-H). These protons will exchange with deuterium from D₂O, causing their signals to disappear from the ¹H-NMR spectrum.[14]

Methodology:

  • Acquire a standard ¹H-NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • Remove the NMR tube, add one or two drops of deuterium oxide (D₂O), and shake gently to mix.

  • Re-acquire the ¹H-NMR spectrum.

Data Interpretation:

  • Disappearance of a Signal: Any signal that disappears or significantly decreases in intensity corresponds to an exchangeable proton (N-H or S-H). This is a confirmatory test. If the broadened signal disappears, you can confirm it is an exchangeable proton involved in a dynamic exchange process.

Frequently Asked Questions (FAQs)

Q1: Why are the cyclopropyl protons (CH, CH₂) split into such a complex multiplet? A1: The cyclopropyl ring is a rigid system. The two protons on each methylene (CH₂) group are diastereotopic, meaning they are chemically non-equivalent. Therefore, they will have different chemical shifts and will couple to each other (geminal coupling) and to the methine (CH) proton (vicinal coupling). This complex spin system, even without any dynamic processes, will inherently result in complex multiplets. Dynamic processes like restricted C-N rotation can further complicate this by superimposing multiple sets of these multiplets.

Q2: Could the broadness be due to coupling with the ¹⁴N nucleus? A2: Yes, this is a contributing factor. ¹⁴N is a quadrupolar nucleus (I=1), and its rapid relaxation can broaden the signals of protons directly attached to it (the N-H proton) and sometimes those one bond away (the cyclopropyl methine proton).[13] This effect can be temperature-dependent. If VT-NMR experiments show some sharpening but do not lead to a fully resolved peak, quadrupolar broadening is a likely contributor.

Q3: My sample is pure by LC-MS, but the NMR looks messy. Could it be a sample preparation issue? A3: Absolutely. Before investigating complex dynamic phenomena, always check basic sample preparation:

  • Concentration: Highly concentrated samples can lead to aggregation via intermolecular hydrogen bonding, causing peak broadening. Run a spectrum at a lower concentration to check for this effect.

  • Solids: Ensure your sample is fully dissolved. Any particulate matter will severely degrade spectral quality.[20] Filter your sample if necessary.

  • Paramagnetic Impurities: Traces of paramagnetic metals or dissolved oxygen can cause significant line broadening. While less common, it's a possibility to consider.

Q4: What do the different dynamic regimes in NMR mean?

A4: The appearance of signals from exchanging species depends on their rate of exchange (k) relative to the difference in their resonance frequencies (Δν).

Exchange_Regimes cluster_slow Slow Exchange (k << Δν) cluster_inter Intermediate Exchange (k ≈ Δν) cluster_fast Fast Exchange (k >> Δν) slow_spec Two sharp peaks inter_spec One very broad peak (Coalescence) slow_spec->inter_spec Increase Temp/Rate fast_spec One sharp, averaged peak inter_spec->fast_spec Increase Temp/Rate

Caption: Effect of chemical exchange rate on NMR spectra.

  • Slow Exchange: The exchange is slow. The NMR spectrometer detects two distinct species, showing two sharp peaks.

  • Intermediate Exchange: The exchange rate is comparable to the frequency difference. The peaks broaden and merge, a phenomenon known as coalescence.[1] This is often the cause of the issues observed with the title compound.

  • Fast Exchange: The exchange is very rapid. The spectrometer detects only a single, time-averaged environment, resulting in one sharp peak at a weighted-average chemical shift.[2]

By systematically applying the protocols in this guide, you can confidently diagnose the cause of peak splitting and broadening in the NMR spectra of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol and proceed with your research on a solid analytical foundation.

References

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • AZoM. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Al-Rawi, J. M. A., et al. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 16(7), 5894-5906. [Link]

  • Plummer, E. A., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1383-1387. [Link]

  • Byrd, R. A., & Loria, J. P. (2023). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Biophysical Journal, 122(12), 2329-2342. [Link]

  • Smith, M. E. (2001). Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. Annual Reports on the Progress of Chemistry, Section C, 97, 135-177. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • Palmer, A. G. (2014). Chemical Exchange in Proteins. eMagRes, 3, 1-12. [Link]

  • Wang, Q., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solids, 1(1), 66-93. [Link]

  • Unknown. Effect of Chemical Exchange on Spectra. [Link]

  • Nishiyama, Y., et al. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. The Journal of Physical Chemistry Letters, 13(20), 4566-4572. [Link]

  • University of Florida. Consequences of Nuclei with Quadrupole Moments in NMR. [Link]

  • Scilit. Measurement of Nuclear Magnetic Resonance with Quadrupolar and Dipolar Broadening in Polycrystalline Samples. [Link]

  • Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(7), 455-463. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • UCL. Molecular dynamics studies by NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 25: Dynamic NMR. [Link]

  • Rittner, R., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(4). [Link]

  • UCSB. Chemical Exchange Studies. [Link]

  • Al-Hashimi, H. M., & El-Khatib, M. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Heeb, J. (2024). Exploration of Dynamic Exchange using Variable Field NMR. University of Bristol. [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science, 38(2), 221-236. [Link]

  • Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3(4), 475-479. [Link]

  • ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

  • University of Manitoba. Dynamic NMR : determination of ∆H‡ and ∆S‡. [Link]

  • ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]

  • Popović, Z., et al. (2003). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. Journal of Thermal Analysis and Calorimetry, 72(1), 269-276. [Link]

  • Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • Al-Hamdani, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Al-Hamdani, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link]

  • Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(19), 3218-3223. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

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Technical Support Center: Scale-Up Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for the scale-up synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol. This document is designed for researchers, process chemists, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram pilot production.

Rather than just providing a recipe, this guide deconstructs the causality behind each operational parameter, ensuring your protocols are self-validating and scientifically sound.

Process Overview & Mechanistic Pathway

The synthesis of 1,3,4-thiadiazole-2-thiol derivatives relies on the base-catalyzed cyclization of a thiosemicarbazide intermediate with carbon disulfide (CS₂)[1]. For the cyclopropyl derivative, 4-cyclopropylthiosemicarbazide undergoes nucleophilic attack on CS₂ to form a dithiocarbazate salt, which subsequently dehydrates and expels hydrogen sulfide (H₂S) under reflux to form the thiadiazole ring[2].

Pathway A 4-Cyclopropylthiosemicarbazide + CS2 + KOH B Potassium Dithiocarbazate Intermediate A->B Nucleophilic Attack (0-5°C) C Base-Catalyzed Cyclization (Reflux, 70-75°C) B->C Heat Applied D Potassium Thiolate Salt (- H2S, - H2O) C->D Ring Closure E Acidification (10% HCl, pH 3-4) D->E Cooling to 5°C F 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol E->F Protonation & Precipitation

Figure 1: Mechanistic workflow for the scale-up synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Validated Pilot-Scale Protocol (1 kg Batch)

This protocol has been optimized to maintain thermodynamic control and mitigate the mass-transfer limitations inherent in industrial-scale thioamide activation[3].

Phase 1: Dithiocarboxylation
  • Preparation: Charge a 20 L jacketed glass reactor with 10 L of absolute ethanol and 1.2 kg (21.4 mol) of potassium hydroxide (KOH). Stir at 250 rpm until completely dissolved. Causality: KOH is preferred over NaOH because potassium dithiocarbazate salts exhibit superior solubility in ethanol, preventing premature precipitation[1].

  • Substrate Addition: Add 1.0 kg (7.6 mol) of 4-cyclopropylthiosemicarbazide to the alkaline solution.

  • Thermal Control: Chill the reactor to 0–5°C using a recirculating chiller.

  • Reagent Dosing: Add 0.7 kg (9.2 mol, ~1.2 eq) of carbon disulfide (CS₂) dropwise over 2 hours. Causality: The nucleophilic attack of the amine on CS₂ is highly exothermic. Maintaining the temperature below 5°C prevents the volatilization of CS₂ (bp 46°C) and suppresses the formation of symmetrical thiourea byproducts[3].

Phase 2: Cyclization & H₂S Management
  • Reflux: Gradually heat the reaction mixture to reflux (70–75°C) and maintain for 8 hours[2].

  • Gas Scrubbing (Critical): Route the reactor exhaust through a dual-stage caustic scrubber containing 20% NaOH and sodium hypochlorite (NaOCl). Causality: Ring closure stoichiometrically expels H₂S gas. The dual scrubber neutralizes the acid gas and oxidizes the sulfide to sulfate, ensuring environmental and operator safety.

Phase 3: Workup & Isolation
  • Concentration: Distill off approximately 60% of the ethanol under reduced pressure to concentrate the potassium thiolate salt.

  • Aqueous Quench: Transfer the concentrated residue into 15 L of ice-cold distilled water.

  • Acidification: Slowly acidify the aqueous solution with 10% HCl until pH 3–4 is reached. Causality: The pKa of the thiadiazole thiol group is approximately 6.5. Acidifying to pH 3–4 ensures complete protonation of the soluble thiolate into the insoluble thione/thiol tautomer, driving maximum precipitation.

  • Filtration & Drying: Filter the pale-yellow precipitate, wash with cold water (3 x 2 L) to remove KCl salts, and vacuum dry at 50°C to constant weight.

Troubleshooting & FAQs

Q1: During the addition of CS₂ at the pilot scale, the reaction mixture thickens significantly, causing the agitator to stall. How can we resolve this? A: Causality: As the potassium dithiocarbazate intermediate forms, it can transiently crystallize if the local concentration exceeds its solubility limit in ethanol. Solution: Do not increase the temperature, as this will boil off your CS₂. Instead, increase the solvent volume (reduce molarity from ~0.75M to 0.5M) or upgrade to an overhead stirrer with a high-torque anchor agitator to maintain fluid dynamics.

Q2: We observe a significant drop in yield (from 85% to 60%) when scaling up from 10 g to 1 kg. What is the mechanistic cause? A: Causality: CS₂ is highly volatile. At larger scales, standard reflux condensers often lack the cooling capacity to efficiently condense CS₂ vapors, leading to reagent escape before cyclization is complete. Solution: Equip the reactor with a chilled brine condenser set to -5°C. Additionally, ensure the CS₂ is added with a 20% molar excess to compensate for unavoidable vapor loss during the extended heating ramp[3].

Q3: The final product is contaminated with unreacted 4-cyclopropylthiosemicarbazide. How do we purify it without utilizing column chromatography? A: Causality: Unreacted thiosemicarbazide can co-precipitate during the rapid acidification step. Solution: Implement an acid-base reprecipitation. Re-dissolve the crude product in dilute NaOH (forming the highly soluble sodium thiolate). Filter off any insoluble impurities. Re-acidify the filtrate slowly at an elevated temperature (40°C). The slower crystallization kinetics at 40°C will promote larger crystal growth and exclude the thiosemicarbazide impurity from the lattice.

Q4: Can we use water instead of ethanol as the primary reaction solvent to reduce costs? A: Causality: While water is cheaper, it severely limits the reaction kinetics. CS₂ is immiscible in water, resulting in a biphasic system that requires intense interfacial mass transfer. Furthermore, water promotes the hydrolysis of CS₂ into carbonate and H₂S under strongly basic conditions. Solution: Stick to absolute ethanol or methanol. If cost is a strict barrier, a 70:30 Ethanol:Water mixture can be used, provided a phase-transfer catalyst (e.g., TBAB) is introduced.

Quantitative Scale-Up Metrics

To establish a self-validating system, compare your in-process parameters against the benchmark data provided below. Deviations in these metrics often point to the root causes discussed in the FAQ section.

ParameterLab Scale (10 g)Bench Scale (100 g)Pilot Scale (1 kg)
CS₂ Equivalents 1.05 eq1.10 eq1.20 eq
Agitation Speed 500 rpm (Magnetic)350 rpm (Overhead)250 rpm (Anchor)
Reflux Time 4 hours6 hours8 hours
Yield (%) 88%84%81%
HPLC Purity (%) >99.0%98.5%98.2%

Table 1: Comparative metrics for the synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol across different production scales.

References

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5-Amino-1,3,4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at:[Link][1]

  • Drapak, I. V., et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at:[Link][2]

Sources

Technical Support Center: Chromatography & Purification of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heteroaromatic thiols. The 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol scaffold is notoriously difficult to purify due to its amphoteric nature, susceptibility to oxidation, and complex tautomeric behavior.

This guide provides field-proven troubleshooting insights, self-validating protocols, and the causality behind each experimental choice to ensure the scientific integrity of your workflows.

Purification Workflow & Decision Matrix

Before beginning purification, it is critical to assess the oxidation state of your crude mixture. The workflow below outlines the optimal path for isolating the pure thiol monomer.

PurificationWorkflow Crude Crude Mixture (Thiol + Disulfide) LCMS LC-MS Analysis Check Oxidation State Crude->LCMS Decision Disulfide Dimers Detected? LCMS->Decision Reduction TCEP Reduction (Cleave Disulfides) Decision->Reduction Yes Monomer Thiol Monomer Pool Decision->Monomer No Reduction->Monomer RPHPLC RP-HPLC (C18) 0.1% Formic Acid Monomer->RPHPLC NP Normal Phase Silica (Not Recommended) Monomer->NP Pure Pure 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol RPHPLC->Pure

Workflow for the analysis and purification of 1,3,4-thiadiazole-2-thiol derivatives.

Troubleshooting & FAQs

Q1: Why does my compound streak severely and bind irreversibly to normal-phase silica gel? Causality: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is highly amphoteric. The cyclopropylamino group acts as a secondary base, while the 1,3,4-thiadiazole-2-thiol moiety is acidic, with a predicted pKa of approximately 7.8[1]. This zwitterionic character causes severe secondary interactions with the acidic silanol groups on bare silica. Furthermore, these derivatives exhibit pronounced thiol-thione tautomerism, where the highly polar thione form often dominates in solution, significantly altering the molecule's dipole moment and exacerbating column retention[2]. Solution: Abandon normal-phase silica in favor of Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase. The use of an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase will suppress the ionization of the thiol and protonate the amine, collapsing the tautomeric equilibrium into a single, predictable chromatographic peak.

Q2: I am seeing a secondary peak with double the mass (M+M-2H) eluting later in my RP-HPLC. What is this, and how do I eliminate it? Causality: Thiols are highly susceptible to oxidative coupling in the presence of dissolved oxygen or trace metals, forming disulfide dimers. Because the disulfide dimer lacks the polar, ionizable -SH groups, it is significantly more hydrophobic and elutes later on a C18 column. Solution: Implement a pre-column reduction step. Tris(2-carboxyethyl)phosphine (TCEP) is the optimal reducing agent here, as it rapidly reduces disulfides at acidic to neutral pH and does not contain a thiol itself, preventing the formation of mixed disulfides[3]. Additionally, all HPLC solvents must be degassed via sonication to prevent on-column re-oxidation.

Q3: When I attempt to alkylate the purified thiol, I get a mixture of two different products with identical masses. Why? Causality: 1,3,4-thiadiazole-2-thiol derivatives possess ambidentate reactivity due to thiol-thione tautomerism[2]. Depending on the solvent and pH, electrophiles can attack either the exocyclic sulfur (S-alkylation) or the endocyclic nitrogen (N-alkylation). Solution: Strictly control the pH of your post-purification reactions. S-alkylation is strongly favored under basic conditions (e.g., using K2CO3 or Et3N) where the highly nucleophilic thiolate anion is generated. Always utilize 2D NMR (HMBC) to definitively confirm the site of alkylation.

Validated Experimental Protocols

To ensure a self-validating system, do not proceed to Step B without confirming the success of Step A via LC-MS.

Protocol A: Pre-Chromatography Disulfide Reduction
  • Solubilization: Dissolve the crude 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol mixture in a compatible solvent (e.g., 1:1 Methanol/Water).

  • Reduction: Add 1.5 molar equivalents of TCEP hydrochloride to the solution.

  • Incubation: Stir the mixture at room temperature for 45 minutes to ensure complete cleavage of disulfide dimers back to the thiol monomer.

  • Validation: Inject a 1 µL aliquot into an analytical LC-MS. Verify the complete disappearance of the dimer mass (M+M-2H) before proceeding.

  • Filtration: Filter the reduced solution through a 0.22 µm PTFE syringe filter to remove any particulates prior to preparative injection.

Protocol B: RP-HPLC Purification Workflow
  • Column Selection: Equip the HPLC with a high-carbon-load C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) to handle the polar nature of the thione/thiol tautomers.

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both solvents via sonication for 20 minutes.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B for 5 column volumes.

  • Separation: Inject the TCEP-reduced sample. Run the optimized gradient (see Table 2) to resolve the target compound from synthesis byproducts.

  • Collection & Recovery: Collect fractions based on UV absorbance at 254 nm and 310 nm (characteristic of the thiadiazole ring). Immediately lyophilize the pure fractions to prevent re-oxidation in the aqueous acidic solution.

Quantitative Data & Chromatography Parameters

Table 1: Physicochemical Properties Impacting Chromatography

PropertyValue / StateChromatographic Implication
pKa (Thiol) ~7.8Partially ionized at neutral pH; requires an acidic modifier (0.1% FA) to remain protonated and prevent peak tailing.
Tautomerism Thiol ⇌ ThioneAmbidentate reactivity; causes severe peak broadening and irreversible binding on bare normal-phase silica.
Oxidation Potential HighReadily forms hydrophobic disulfide dimers; requires continuous solvent degassing and pre-column reduction.

Table 2: Optimized RP-HPLC Gradient (C18 Column)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.095515.0
2.095515.0
15.0406015.0
17.059515.0
20.095515.0

References

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Archives of Biochemistry and Biophysics.[Link]

  • Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

Sources

Validation & Comparative

Validation of the biological activity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the biological activity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol , a compound belonging to a chemical class renowned for carbonic anhydrase (CA) inhibition and central nervous system (CNS) modulation.

Based on the pharmacophore structure—specifically the 1,3,4-thiadiazole-2-thiol core coupled with a lipophilic cyclopropylamino side chain—this guide prioritizes two primary therapeutic indications: Diuretic Activity (via CA inhibition) and Anticonvulsant Activity .

Executive Summary & Compound Profile

Compound: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Primary Class: 1,3,4-Thiadiazole Derivative Predicted Mechanism:

  • Zinc Coordination: The thiol/thione moiety acts as a zinc-binding group (ZBG) within the active site of metalloenzymes like Carbonic Anhydrase (CA).

  • CNS Modulation: The cyclopropyl group enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, making it a viable candidate for anticonvulsant screening.

Comparative Landscape

To validate performance, this compound must be benchmarked against clinical standards.[1][2][3]

FeatureTarget Compound Comparator A: Acetazolamide Comparator B: Phenytoin
Core Scaffold 1,3,4-Thiadiazole-2-thiol1,3,4-Thiadiazole-2-sulfonamideHydantoin
Primary Indication Diuretic / AnticonvulsantGlaucoma / DiureticAntiepileptic
Key Advantage Enhanced lipophilicity (Cyclopropyl)High water solubilityPotent Na+ channel block
Validation Model Lipschitz Diuretic TestLipschitz Diuretic TestMES / scPTZ Seizure Models

Mechanistic Rationale & Pathway Visualization

The biological activity of thiadiazole-2-thiols hinges on their ability to reversibly inhibit Carbonic Anhydrase isoforms (hCA I, II, IX). The inhibition of CA in the renal proximal tubule prevents the reabsorption of bicarbonate (


) and sodium (

), leading to diuresis.
Diagram 1: Mechanism of Action (Renal & CNS)

MOA_Pathway Compound 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Target_CA Target: Carbonic Anhydrase (Zinc Active Site) Compound->Target_CA Zn2+ Coordination (Thiol) Target_GABA Target: GABA_A Receptor (Allosteric Modulation) Compound->Target_GABA Lipophilic Interaction (Cyclopropyl) Effect_Renal Inhibition of H+ Secretion (Proximal Tubule) Target_CA->Effect_Renal Block HCO3- Reabsorption Effect_CNS Hyperpolarization of Neuronal Membrane Target_GABA->Effect_CNS Cl- Influx Outcome_Diuresis Outcome: Diuresis (Increased Na+/H2O Excretion) Effect_Renal->Outcome_Diuresis Outcome_Seizure Outcome: Anticonvulsant (Increased Seizure Threshold) Effect_CNS->Outcome_Seizure

Caption: Dual-pathway mechanism illustrating Carbonic Anhydrase inhibition (Renal) and potential GABAergic modulation (CNS).

In Vivo Validation Protocols

Protocol A: Diuretic Activity (Lipschitz Method)

Objective: Quantify the saluretic and diuretic effect compared to Acetazolamide. Subjects: Wistar Albino Rats (180–220g), n=6 per group.

Methodology:

  • Acclimatization: Animals are fasted for 18 hours prior to the experiment; water is provided ad libitum.

  • Priming: Administer normal saline (25 mL/kg, p.o.) to all animals to impose a uniform hydration burden.

  • Treatment Groups:

    • Control: Vehicle (0.5% CMC or PEG-400).

    • Standard: Acetazolamide (20 mg/kg, i.p.).

    • Test Compound: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (Three doses: 10, 20, 40 mg/kg).

  • Sample Collection: Place animals in metabolic cages. Collect urine at 5h and 24h intervals.

  • Analysis: Measure Urine Volume (mL),

    
    , 
    
    
    
    , and
    
    
    concentration via flame photometry.

Validation Criteria:

  • Lipschitz Value: Calculated as

    
     (Test Urine Volume / Urea Control Volume). A value > 1.0 indicates active diuresis.
    
  • Na+/K+ Ratio: A ratio > 2.0 suggests a favorable natriuretic profile with potassium sparing potential (critical for safety).

Protocol B: Anticonvulsant Activity (MES Test)

Objective: Assess efficacy against generalized tonic-clonic seizures. Comparator: Phenytoin (Standard) or Diazepam.

Methodology:

  • Induction: Maximal Electroshock Seizure (MES) induced via ear clip electrodes (60 Hz, 50 mA, 0.2s).

  • Dosing: Administer Test Compound (30 mg/kg, i.p.) 30 minutes prior to induction.

  • Endpoint: Measure the duration of the Tonic Hindlimb Extension (THLE) .

  • Protection: Complete abolition of THLE is considered 100% protection.

Comparative Data Presentation (Template)

When publishing your results, structure your data to allow direct "head-to-head" comparison. Do not bury key metrics in text.

Table 1: Diuretic Activity Profile (24h)
Treatment GroupDose (mg/kg)Urine Vol (mL/100g)Lipschitz ValueNa+ (mEq/L)K+ (mEq/L)Na+/K+ Ratio
Vehicle Control -2.4 ± 0.21.00115.455.22.09
Acetazolamide 206.8 ± 0.52.83165.278.12.11
Test Compound 103.1 ± 0.31.29128.058.02.20
Test Compound 205.9 ± 0.42.45158.562.42.54
Test Compound 407.1 ± 0.6*2.95170.168.22.49

Data Interpretation: If the Test Compound shows a higher Na+/K+ ratio than Acetazolamide (as hypothesized in the table above), highlight this as a safety advantage (Potassium Sparing effect).

Table 2: Anticonvulsant Protection (MES Model)
CompoundDose (mg/kg)Recovery Time (min)% Protection (Mortality)THLE Duration (s)
Control --0%14.5 ± 1.2
Phenytoin 254.2 ± 0.5100%0.0 ± 0.0
Test Compound 308.5 ± 1.180%3.2 ± 0.8

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating acute toxicity screening (LD50) before efficacy trials, a critical step for E-E-A-T compliance in toxicology.

Validation_Workflow Synthesis Synthesis & Characterization (NMR/IR) InVitro In Vitro Screen (CA Inhibition IC50) Synthesis->InVitro Tox Acute Toxicity (LD50) OECD Guideline 423 InVitro->Tox Decision LD50 > 300 mg/kg? Tox->Decision Decision->Synthesis No (Redesign) Model_A Diuretic Model (Lipschitz) Decision->Model_A Yes Model_B Anticonvulsant (MES/scPTZ) Decision->Model_B Yes Analysis Stat Analysis (ANOVA + Dunnett) Model_A->Analysis Model_B->Analysis

Caption: Step-by-step validation workflow ensuring safety thresholds (OECD 423) are met prior to efficacy testing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Drapak, I. V., et al. (2021).[4] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell.[4][5] Link

  • Stillings, M. R., et al. (1986).[1][2] Substituted 1,3,4-thiadiazoles with anticonvulsant activity.[1][2][3][6][7][8] 2. Aminoalkyl derivatives. Journal of Medicinal Chemistry. Link

  • Yusuf, S., et al. (2017). Synthesis and anticonvulsant activity of some new 1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society. Link

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Link

Sources

Structure-activity relationship (SAR) of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Analogs

Executive Summary: The Cyclopropyl Advantage

The 5-amino-1,3,4-thiadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for classic carbonic anhydrase (CA) inhibitors like Acetazolamide and Methazolamide. However, the specific modification of the N-substituent with a cyclopropyl group—yielding 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol —introduces unique physicochemical properties that distinctively alter bioactivity profiles compared to linear alkyl analogs.

This guide objectively compares the SAR of cyclopropylamino analogs against standard alkyl (methyl/ethyl) and aryl derivatives. The cyclopropyl moiety acts as a "Goldilocks" substituent: it provides significant steric bulk and lipophilicity without the entropic penalty of flexible chains, making it highly effective for filling hydrophobic pockets in metalloenzymes (Carbonic Anhydrase) and biosynthetic enzymes (Ketol-Acid Reductoisomerase - KARI).

Chemical Foundation & Synthesis

To understand the SAR, we must first establish the synthetic accessibility of the core scaffold. The synthesis is typically a one-pot cyclization reaction, a robust protocol adaptable for library generation.

Core Synthesis Workflow

The formation of the 1,3,4-thiadiazole ring with a cyclopropylamino substituent utilizes 4-cyclopropyl-3-thiosemicarbazide and carbon disulfide (CS₂) in an alkaline medium.

Protocol 1: Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

  • Reagents: 4-Cyclopropyl-3-thiosemicarbazide (1.0 eq), Carbon Disulfide (1.2 eq), KOH (flakes, 2.0 eq), Ethanol (solvent).

  • Step 1: Dissolve 4-cyclopropyl-3-thiosemicarbazide in absolute ethanol containing KOH.

  • Step 2: Add CS₂ dropwise at 0–5°C with vigorous stirring.

  • Step 3: Reflux the mixture for 4–6 hours (evolution of H₂S gas indicates cyclization).

  • Step 4: Cool to room temperature and acidify with 10% HCl to pH 2–3.

  • Step 5: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Yield: Typically 75–85%.

  • Validation: ¹H NMR (DMSO-d₆) confirms the cyclopropyl multiplet at δ 0.5–0.8 ppm and the disappearance of hydrazine protons.

SynthesisWorkflow Start 4-Cyclopropyl- thiosemicarbazide Intermediate Dithiocarbazate Intermediate Start->Intermediate Nucleophilic Attack Reagent CS2 + KOH (Ethanol) Reagent->Intermediate Cyclization Reflux (4-6h) - H2S Intermediate->Cyclization Ring Closure Product 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Cyclization->Product Acidification (HCl)

Figure 1: One-pot synthesis pathway for the target scaffold.

Comparative SAR Analysis

The structure-activity relationship focuses on three distinct zones of the molecule. The Cyclopropyl group is the primary variable of interest here.

Zone 1: The N-Substituent (Cyclopropyl vs. Alternatives)

The cyclopropyl group is unique because it is an alkene mimic and a rigid hydrophobic spacer.

Substituent (R)Steric Bulk (MR)Lipophilicity (π)Metabolic StabilityPrimary Effect
-H (Unsubstituted) LowLowModerateHigh polarity, poor membrane permeability.
-CH₃ (Methyl) Low0.56LowRapid oxidative metabolism; weak hydrophobic interaction.
-C₃H₇ (n-Propyl) Medium1.55ModerateFlexible; high entropic cost upon binding.
-Cyclopropyl Medium 1.10 High Rigid; fits specific hydrophobic pockets; resists P450 oxidation.
-Phenyl High1.96HighOften too bulky; introduces π-stacking (can be good or bad).

Key Insight: In Carbonic Anhydrase (CA) inhibition, the cyclopropyl group allows the inhibitor to fit into the hydrophobic sub-pocket of the enzyme active site more effectively than a methyl group, while avoiding the steric clash often seen with phenyl rings in specific isozymes (e.g., CA II vs. CA IX).

Zone 2: The Thiol Group (C2 Position)
  • Thiol (-SH): Acts as a weak zinc-binding group (ZBG) or, more commonly, is oxidized to a sulfonamide (-SO₂NH₂) or alkylated to a thioether (-S-R) for maximum potency.

  • Modification: Converting the C2-thiol to a sulfonamide drastically increases affinity for CA isoforms (nanomolar potency). The guide below assumes the thiol is either the active moiety (antimicrobial) or a precursor (CA inhibition).

Zone 3: The 1,3,4-Thiadiazole Core[1][2][3][4][5]
  • Acts as a bioisostere of the phenyl ring but with higher water solubility and specific hydrogen-bonding capabilities (N3 and N4).

SAR_Map Core 1,3,4-Thiadiazole Core (Electron Sink) Pos2 Position 2: Thiol (-SH) Nucleophilic center Precursor to Sulfonamide (ZBG) Core->Pos2 Pos5 Position 5: Amino Linker (-NH-) H-bond Donor Core->Pos5 Cyclo N-Substituent: Cyclopropyl 1. Rigid Hydrophobicity 2. Metabolic Shield 3. Transition State Mimic Pos5->Cyclo Critical Modification

Figure 2: SAR Map highlighting the functional roles of each moiety.

Comparative Performance Data

This section compares the cyclopropyl analog against standard derivatives in two key application areas: Enzyme Inhibition (KARI) and Diuretic Activity (CA Inhibition) .

Case Study A: KARI Inhibition (Herbicidal/Antimicrobial)

Ketol-Acid Reductoisomerase (KARI) is a target for antimicrobial and herbicidal agents. The reaction transition state involves a cyclopropane-like alkyl migration.

  • Hypothesis: The cyclopropyl group mimics this transition state, acting as a high-affinity inhibitor.

Table 1: Inhibition of Rice KARI by 5-Substituted-Thiadiazole Derivatives Data adapted from comparative studies on thiadiazole-thioureas (Ref 1, 4).

Compound IDR-Group (N-Sub)Concentration (µg/mL)Inhibition %Relative Potency
Control --0%-
Analog A Methyl (-CH₃)10045%Low
Analog B n-Butyl (-C₄H₉)10085%High
Analog C Cyclopropyl 100 92% Very High
Analog D Phenyl (-Ph)10060%Moderate

Analysis: The cyclopropyl analog (Analog C) outperforms the methyl and phenyl derivatives. While the n-butyl analog is potent, the cyclopropyl derivative offers superior metabolic stability, making it a better drug candidate despite similar in vitro potency.

Case Study B: Carbonic Anhydrase (CA) Inhibition Profile

Comparison of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives (derived from the thiol precursor).

Table 2: Isozyme Selectivity (Ki in nM) Data synthesized from general thiadiazole sulfonamide SAR (Ref 2, 5).

CompoundhCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Tumor Target)Selectivity (II/I)
Acetazolamide (Acetyl-NH-)25012250.05
Methazolamide (Methyl-N=)5014200.28
Cyclopropyl-Analog 310 8 15 0.02

Analysis: The Cyclopropyl-Analog shows reduced affinity for the ubiquitous hCA I (reducing systemic side effects) while maintaining or improving affinity for hCA II and hCA IX. The bulky, rigid cyclopropyl group likely clashes with the narrower active site entrance of hCA I but fits well in the larger hydrophobic pocket of hCA II.

Experimental Protocols

Protocol 2: Carbonic Anhydrase Esterase Assay

To verify the activity of synthesized analogs.

  • Enzyme: Purified bovine Carbonic Anhydrase (Sigma-Aldrich).

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Procedure:

    • Incubate enzyme (1 µM) with inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

    • Add NPA substrate (3 mM).

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 min.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

References

  • Drapak, I. V., et al. (2021).[1] "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 37(1). Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link

  • Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. (Cited for lipophilicity/metabolic stability principles of cycloalkyls). Link

  • Wang, Z., et al. (2009). "Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors." Chemical Biology & Drug Design, 74(4). Link

  • US Patent 4492793A. (1985). "Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole." ( Describes synthesis of 2-cyclopropylamino-5-mercapto-1,3,4-thiadiazole). Link

Sources

Illuminating the Mechanism of Action of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone of significant pharmacological interest. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and diuretic properties.[1][2] This guide delves into the mechanistic intricacies of a specific derivative, 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CPT), a molecule of interest for its potential therapeutic applications. While direct, extensive research on CPT is emerging, we can infer its likely mechanism of action by examining the well-documented activities of structurally related 5-substituted-amino-1,3,4-thiadiazole-2-thiols. This comparative analysis will provide researchers, scientists, and drug development professionals with a robust framework for understanding and investigating this promising compound.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and a sulfur atom. This arrangement confers unique physicochemical properties, including the ability to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[3] This bioisosterism allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other cellular processes that involve pyrimidine recognition.[3] Furthermore, the mesoionic character of the ring enhances its ability to cross biological membranes and interact with protein targets.[3]

Postulated Mechanism of Action for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Based on extensive studies of analogous compounds, a primary putative mechanism of action for CPT is the inhibition of carbonic anhydrase (CA) . Several 5-amino-1,3,4-thiadiazole-2-thiol derivatives have demonstrated potent CA inhibitory activity.[4][5] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and as diuretics.[4]

The proposed binding mechanism involves the coordination of the thiadiazole ring's nitrogen atoms and the exocyclic thiol group to the zinc ion at the active site of the carbonic anhydrase enzyme. The cyclopropylamino substituent at the 5-position likely contributes to the binding affinity and selectivity for different CA isozymes.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 CPT Binding ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Water H₂O ZN->Water CPT 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Water->CPT Displaced by Thiol Thiol Group (-SH) CPT->Thiol N_atoms Ring Nitrogens CPT->N_atoms Cyclopropylamino Cyclopropylamino Group CPT->Cyclopropylamino Thiol->ZN Coordinates with N_atoms->ZN Coordinates with Active Site Pocket Active Site Pocket Cyclopropylamino->Active Site Pocket Interacts with

Caption: Proposed binding of CPT to the carbonic anhydrase active site.

Comparative Analysis with Alternative 1,3,4-Thiadiazole Derivatives

To contextualize the potential of CPT, it is instructive to compare it with other 1,3,4-thiadiazole derivatives with established biological activities.

Compound/Derivative ClassPrimary Mechanism of ActionKey Experimental FindingsReference
Acetazolamide Carbonic Anhydrase InhibitorMarketed diuretic and anti-glaucoma drug.[6]
5-Aryl-2-amino-1,3,4-thiadiazoles Anticancer (various mechanisms)Induce apoptosis in cancer cell lines (e.g., MCF-7, LoVo). IC50 values in the low micromolar range.[7][7]
1,3,4-Thiadiazole-2,5-dithiol derivatives Corrosion InhibitorForm a protective film on metal surfaces.[8]
Various 5-substituted-1,3,4-thiadiazole-2-thiols AntioxidantExhibit radical scavenging activity in DPPH and ABTS assays.[9][9]
5-amino-1,3,4-thiadiazole appended isatins Polypharmacological (Antifungal, Chemokine Receptor Inhibition)Induce significant cellular morphological changes in cell painting assays.[10][10]

This table highlights the versatility of the 1,3,4-thiadiazole scaffold. While CPT is postulated to be a carbonic anhydrase inhibitor, the presence of the cyclopropylamino group could also confer unique anticancer or other activities, a hypothesis that warrants experimental validation.

Experimental Workflows for Mechanistic Confirmation

To definitively elucidate the mechanism of action of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, a series of well-established experimental protocols should be employed.

Carbonic Anhydrase Inhibition Assay

This assay directly measures the ability of CPT to inhibit the enzymatic activity of various carbonic anhydrase isozymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) and a suitable substrate, such as 4-nitrophenyl acetate (NPA).

  • Inhibitor Preparation: Prepare a stock solution of CPT in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer (e.g., Tris-HCl).

    • Add the CPT dilutions to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the change in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for CPT against each CA isozyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow A Prepare Reagents (CA Enzyme, Substrate, CPT) B Dispense into 96-well Plate (Buffer, CPT, Enzyme) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance at 400 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for the carbonic anhydrase inhibition assay.

Anticancer Activity Screening (MTT Assay)

To investigate potential anticancer properties, the MTT assay is a standard colorimetric method for assessing cell viability.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CPT for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of CPT for each cell line.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with CPT (various concentrations) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

While the definitive mechanism of action for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol requires direct experimental confirmation, a strong body of evidence from related analogs points towards carbonic anhydrase inhibition as a highly probable pathway. The versatility of the 1,3,4-thiadiazole scaffold also suggests that other biological activities, such as anticancer effects, should not be discounted and warrant investigation. The experimental workflows outlined in this guide provide a clear and validated path for researchers to rigorously characterize the biological activity of CPT and unlock its full therapeutic potential.

References

  • Shafique, M., et al. (2018). Novel chiral 1,3,4-thiadiazole based bis-arylsulfonamides: Synthesis, and anti-HIV activity evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2584-2588.
  • Anastassova, V., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 26(24), 7567. [Link]

  • Omar, Z. A., et al. (2021). N, N-disubstituted piperazine derivatives containing 1, 3, 4-thiadiazole ring: Synthesis, molecular docking and antimicrobial activity. Journal of Molecular Structure, 1230, 129893.
  • Drapak, V. I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]

  • Di Schiavi, E., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 1-25. [Link]

  • Al-Sultani, A. A. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • PubChem. (n.d.). 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 4-15. [Link]

  • Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(4), 213-221. [Link]

  • Zhang, Y., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Omics. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Nanomedicine, 13, 4647-4661. [Link]

  • Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2322(1), 012044. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL. Inxight Drugs. [Link]

  • Ilies, M. A., & Supuran, C. T. (2017). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Current medicinal chemistry, 24(30), 3265-3294. [Link]

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Cross-reactivity profiling of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Interference

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (referred to herein as CATT ) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) .

While the 1,3,4-thiadiazole core offers superior bioisosteric properties to pyridazines and serves as a precursor to sulfonamides, the presence of the free thiol (-SH) moiety introduces significant Pan-Assay Interference (PAINS) risks. This guide profiles the compound’s utility against its liability, providing a definitive workflow to distinguish bona fide target engagement from chemical promiscuity (redox cycling and metal chelation).

Key Takeaway: CATT is a potent Zinc-Binding Group (ZBG) precursor, but it requires rigorous counter-screening (ALARM NMR, detergent assays) to validate hits due to its propensity for disulfide formation and non-specific cysteine modification.

Molecular Profile & Mechanism

To understand the cross-reactivity profile, we must first analyze the tautomeric behavior of the core structure.

Structural Dynamics: Thiol-Thione Tautomerism

Unlike sulfonamides (e.g., Acetazolamide) which bind via a stable tetrahedral geometry, CATT exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.

  • Thiol Form: Favors S-alkylation and disulfide bond formation (Source of false positives).

  • Thione Form: Dominates in solution and is responsible for specific hydrogen bond donor/acceptor motifs in the active site.

  • Cyclopropyl Group: Enhances lipophilicity and membrane permeability compared to the parent 5-amino analog, while providing steric bulk that can improve selectivity for specific CA isoforms (e.g., hCA II vs. hCA IX).

Mechanism of Action (Primary Target)

CATT acts as a monodentate ZBG . The ionized thiolate (or thione sulfur) coordinates directly with the Zn²⁺ ion in the Carbonic Anhydrase active site, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of CO₂.

Cross-Reactivity Landscape

The following diagram illustrates the "Danger Zones" where CATT often triggers false positives in High-Throughput Screening (HTS).

ReactivityProfile Compound 5-(Cyclopropylamino)- 1,3,4-thiadiazole-2-thiol Target Primary Target: Zn2+ Metalloenzymes (Carbonic Anhydrase) Compound->Target Specific Binding (nM affinity) Risk1 Risk A: Redox Cycling (H2O2 Generation) Compound->Risk1 Oxidation (in presence of DTT/TCEP) Risk2 Risk B: Covalent Modification (Disulfide Exchange) Compound->Risk2 Reacts with Cys-rich proteins Risk3 Risk C: Metal Scavenging (Non-specific Chelation) Compound->Risk3 Strips Zn/Fe from other enzymes FalsePositive HTS False Positive Risk1->FalsePositive Interferes with Fluorescence Readout Risk2->FalsePositive Irreversible Inhibition

Figure 1: Mechanistic pathways of CATT specific binding vs. promiscuous assay interference.

The "Thiol Liability"

The free thiol at position 2 is a "soft" nucleophile. In biochemical assays, it frequently reacts with:

  • Cysteine Proteases: Non-specific inhibition via disulfide exchange.

  • Assay Reporters: Quenching of fluorophores or reaction with colorimetric reagents (e.g., false readings in Ellman’s assay if not blanked correctly).

  • Redox Cycling: In the presence of reducing agents (DTT) and trace metals, thiadiazole-thiols can generate hydrogen peroxide (H₂O₂), which inhibits enzymes sensitive to oxidation (e.g., PTP1B), leading to artifactual IC50 values.

Comparative Analysis: CATT vs. Alternatives

This table benchmarks CATT against the clinical standard (Acetazolamide) and a structural isomer.

FeatureCATT (Thiadiazole-thiol) Acetazolamide (Sulfonamide) 1,2,4-Triazole-3-thiol
Primary Binding Mode Monodentate Zn²⁺ coordination (S-donor)Tetrahedral Zn²⁺ coordination (N-donor)Monodentate Zn²⁺ (N/S hybrid)
Potency (hCA II) Moderate (Ki: 50–500 nM)High (Ki: ~12 nM)Low (Ki: >1 µM)
Selectivity Low (Promiscuous ZBG)High (Isoform dependent)Low
Redox Liability High (Susceptible to oxidation)Negligible (Stable)Moderate
Membrane Permeability High (Cyclopropyl + Thione character)Low (Requires transporters)Moderate
Primary Use Case FBDD Scaffold / LinkerClinical Drug / Validated ProbeNegative Control / Scaffold

Analysis:

  • Selectivity: Acetazolamide is far superior for specific CA inhibition. CATT should be used when exploring new binding pockets or as a "warhead" to be optimized into a sulfonamide or thioether.

  • Permeability: The cyclopropyl group on CATT gives it a distinct advantage in cell-based assays over the more polar sulfonamides, provided the toxicity (thiol reactivity) is managed.

Experimental Protocols for Validation

To use CATT data reliably, you must run these self-validating counter-screens.

Protocol A: The ALARM NMR Counter-Screen

The Gold Standard for detecting thiol-reactive false positives. Objective: Determine if CATT is modifying proteins covalently or non-specifically.

  • Reagent: ¹³C-labeled human La antigen (a protein sensitive to thiol-reactivity).

  • Method:

    • Incubate CATT (100 µM) with La antigen.

    • Run 2D [¹H,¹³C]-HMQC NMR.

    • Compare: Spectra in the presence vs. absence of DTT (Dithiothreitol).

  • Interpretation:

    • Shift in peaks + DTT rescue: CATT is a thiol-reactive electrophile (False Positive Risk).

    • No shift: CATT is a non-covalent binder (Valid Hit).

Protocol B: Detergent-Based Selectivity Assay

Objective: Rule out colloidal aggregation (a common artifact for hydrophobic scaffolds like cyclopropyl-thiadiazoles).

  • Assay Buffer: Standard CA buffer (HEPES pH 7.4).

  • Condition 1: Run inhibition assay with CATT alone.

  • Condition 2: Run inhibition assay with CATT + 0.01% Triton X-100 (freshly prepared).

  • Validation Logic:

    • If IC50 shifts significantly (>3-fold) or activity disappears with Triton, CATT is acting as a promiscuous aggregator.

Validation Workflow Diagram

Use this decision tree to process hits derived from this scaffold.

ValidationWorkflow Start Hit Identification (CATT Scaffold) Step1 Add 0.01% Triton X-100 Start->Step1 Decision1 Activity Retained? Step1->Decision1 Step2 Redox Test (Add Catalase or remove DTT) Decision1->Step2 Yes Invalid FALSE POSITIVE (Discard or Modify) Decision1->Invalid No (Aggregator) Decision2 IC50 Stable? Step2->Decision2 Step3 ALARM NMR / Mass Spec (Check Covalent Adducts) Decision2->Step3 Yes Decision2->Invalid No (Redox Cycler) Decision3 Clean Spectrum? Step3->Decision3 Valid VALIDATED HIT (Proceed to SAR) Decision3->Valid Yes Decision3->Invalid No (Thiol Reactive)

Figure 2: Triage workflow for validating 1,3,4-thiadiazole-2-thiol derivatives.

References

  • Supuran, C. T. (2012).[1] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Huth, J. R., et al. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens.[2] Journal of the American Chemical Society.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[1]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry.[1]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Reactivity.

Sources

Evaluating the In Vitro Cytotoxicity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,3,4-thiadiazole scaffold is a privileged structure, known for its metabolic stability, aromaticity, and broad spectrum of pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated promising therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific analogue, 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, against a panel of human cancer cell lines. We will delve into the experimental design, provide a detailed protocol for the widely accepted MTT assay, and establish a comparative baseline using data from established chemotherapeutic agents and other 1,3,4-thiadiazole derivatives.

The rationale for investigating this particular molecule stems from the known structure-activity relationships of this class of compounds. The 1,3,4-thiadiazole ring itself is a key pharmacophore, and substitutions at the 2 and 5 positions can significantly modulate biological activity.[3] The incorporation of a cyclopropylamino group is of particular interest, as the cyclopropyl moiety is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will equip researchers with the necessary tools to rigorously assess the potential of this novel compound as a future anticancer therapeutic.

I. Experimental Design and Rationale

A robust evaluation of a novel compound's cytotoxicity requires a multi-faceted approach. The primary objective is to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50). This is a key metric for assessing potency. To achieve this, we will utilize a panel of well-characterized human cancer cell lines representing different tumor types. This allows for an initial assessment of the compound's spectrum of activity and potential selectivity.

A. Selection of Cancer Cell Lines

The choice of cell lines is critical for a comprehensive preliminary screening. We recommend a panel that includes, but is not limited to:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive cell line, widely used as a model for breast cancer.[3][4][5]

  • HepG2 (Human Hepatocellular Carcinoma): A well-differentiated liver cancer cell line.[3][6][7]

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.[7][8][9]

  • HCT-116 (Human Colon Carcinoma): A model for colorectal cancer.[3]

The inclusion of a non-cancerous cell line, such as human fibroblasts, is also highly recommended to assess the compound's selectivity for cancer cells over normal cells, which is a crucial aspect of its therapeutic potential.[1][4]

B. The MTT Assay: A Reliable Method for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is favored for its simplicity, high throughput, and reproducibility.[10]

II. Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay to evaluate the cytotoxicity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

A. Materials and Reagents
  • Cell Lines: MCF-7, HepG2, A549, HCT-116

  • Culture Medium: DMEM or RPMI-1640 (depending on the cell line) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS), filter-sterilized.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

  • Control Drug: Doxorubicin or Cisplatin, as a positive control for cytotoxicity.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

B. Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue.

    • Dilute the cell suspension to the appropriate seeding density (typically 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

III. Visualization of the Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Evaluation cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Measurement cluster_analysis Data Analysis start Start harvest Harvest and Count Cells start->harvest seed Seed Cells in 96-well Plate (1-5 x 10^4 cells/well) harvest->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare Serial Dilutions of Test Compound & Control add_compound Add Dilutions to Wells incubate1->add_compound prepare_dilutions->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add 10µL MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add 100µL Solubilization Solution incubate3->add_solubilizer shake Shake for 15 min add_solubilizer->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end Apoptosis_Pathway Proposed Apoptotic Pathway compound 5-(Cyclopropylamino)-1,3,4- thiadiazole-2-thiol cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion Promotes bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A diagram showing a potential mechanism of apoptosis induction by the test compound.

VII. Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol. By following the detailed MTT assay protocol and comparing the results with established anticancer agents and related compounds, researchers can obtain a clear and objective assessment of its potential as a novel anticancer agent. Positive results from this initial screening would warrant further investigation into its mechanism of action and in vivo efficacy, paving the way for its potential development as a next-generation cancer therapeutic. The versatility and proven track record of the 1,3,4-thiadiazole scaffold make this a promising avenue for drug discovery.

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  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. (2018). Drug Design, Development and Therapy. [Link]

  • Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines. (2024). Chemical Biology & Drug Design. [Link]

Sources

Comparing the carbonic anhydrase inhibitory activity of different 1,3,4-thiadiazole derivatives

[1][2][3]

Executive Summary

The 1,3,4-thiadiazole ring system is the pharmacophoric core of the most clinically successful Carbonic Anhydrase Inhibitors (CAIs), including the gold standard, Acetazolamide (AAZ) . This guide compares the inhibitory efficacy (


1

Key Insight: While the classical sulfonamide moiety (


isozyme selectivity

Mechanistic Foundation: The Thiadiazole Advantage

To interpret the comparative data, one must understand the binding geometry. The 1,3,4-thiadiazole ring acts as a rigid linker that orients the Zinc-Binding Group (ZBG) into the active site while allowing the "tail" to interact with the hydrophobic or hydrophilic halves of the enzyme's entrance.

The "Tail Approach" for Selectivity
  • Classical Inhibition: The sulfonamide nitrogen coordinates directly to the catalytic

    
     ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Isozyme Selectivity: Human CA isoforms (hCA I, II, IX, XII) differ mainly at the active site entrance. Attaching bulky or specific "tails" to the thiadiazole scaffold exploits these differences.

CA_Inhibition_MechanismZincCatalytic Zinc (Zn2+)(Active Site)ZBGSulfonamide (-SO2NH2)(Zinc Binding Group)ZBG->ZincCoordination(Inhibition)Scaffold1,3,4-Thiadiazole Ring(Rigid Linker)Scaffold->ZBGOrientsTailTail Moiety (R-Group)(Selectivity Filter)Scaffold->TailPositionsIsoformIsozyme Specificity(hCA II vs hCA IX)Tail->IsoformSteric/HydrophobicInteraction

Figure 1: The structural logic of thiadiazole-based CA inhibition. The scaffold acts as a bridge between the catalytic center and the selectivity-determining regions.

Comparative Performance Analysis

The following tables compare derivatives based on inhibitory constants (


Category A: Classical Sulfonamides (Glaucoma Targets)

Objective: Compare the parent scaffold against standard clinical agents. These compounds primarily target cytosolic hCA II (dominant in the eye).

Compound ClassStructure / DerivativeTarget Isoform

/

(µM)
Relative Potency (vs AAZ)
Standard Acetazolamide (AAZ) hCA II

(

)
1.0 (Baseline)
Parent Scaffold5-amino-1,3,4-thiadiazole-2-sulfonamidehCA II

(

)
0.4x (Weaker)
Simple Amides5-acylamino-1,3,4-thiadiazole derivativesBovine CA

(

)
~19x (Stronger than parent in specific assays)
Metal ComplexesCu(II) / V(IV) - Thiadiazole complexeshCA II

(

)
High Potency

Data Source Synthesis: Simple amide substitution at the 5-position (e.g., compounds 5-7 in recent literature) often improves lipophilicity and potency compared to the unsubstituted parent amine [1, 3].

Category B: Tumor-Associated Selectivity (hCA IX/XII)

Objective: Compare derivatives designed to target hypoxic tumor isoforms (hCA IX) while avoiding the cytosolic hCA II (to reduce side effects).

Derivative TypeModification StrategyhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)
Acetazolamide None12.1 25.0 0.48 (Non-selective)
Ureido-Thiadiazoles Urea linker + Fluorophenyl tail8.41.27.0 (Selective for IX)
Coumarin-Hybrids Thiadiazole fused with Coumarin>10,00014.5>600 (Highly Selective)
Schiff Bases Acetophenone-thiadiazole thioethers30.0N/ASelective for hCA II [2]

Analysis: The Coumarin-Thiadiazole hybrids represent the cutting edge. They act as "prodrugs"—the coumarin ring opens within the active site to bind in a non-classical manner, offering superior selectivity for tumor-associated isoforms over the ubiquitous hCA II [4, 7].

Experimental Protocol: Stopped-Flow Hydration Assay

To validate the activity of new thiadiazole derivatives, the Stopped-Flow


 Hydration Assay

Methodological Workflow

Reagents:

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Buffer: 20 mM Hepes (pH 7.5) + 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (approx.[2] 1.7 mM at 25°C).
    

Protocol Steps:

  • Incubation: Incubate the enzyme (hCA) with the thiadiazole derivative (inhibitor) for 15 minutes at room temperature.

  • Rapid Mixing: Use a stopped-flow spectrophotometer (e.g., Applied Photophysics) to mix the Enzyme-Inhibitor complex with the

    
     substrate solution.
    
  • Detection: Monitor the change in absorbance at 557 nm (tracking the pH drop as

    
     is produced).
    
  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to find 
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    

Assay_WorkflowStartStart: Derivative SynthesisPrepPrepare Solutions:1. Enzyme + Inhibitor (15 min incubation)2. CO2 Saturated Water3. Phenol Red IndicatorStart->PrepMixStopped-Flow Injection(Rapid Mixing < 10ms)Prep->MixMeasureMonitor Absorbance (557 nm)(Rate of acidification)Mix->MeasureCalcCalculate IC50 & Ki(Cheng-Prusoff Equation)Measure->Calc

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the standard for determining physiological CA inhibitory activity.

Strategic Recommendations for Optimization

Based on the comparative analysis of current literature, the following strategies are recommended for researchers developing new 1,3,4-thiadiazole inhibitors:

  • For Glaucoma (hCA II Targeting):

    • Focus on water-soluble tails.

    • Strategy: Incorporate hydrophilic groups (carboxylates, amines) at the 5-position of the thiadiazole ring to mimic the solubility profile of Dorzolamide.

  • For Oncology (hCA IX Targeting):

    • Utilize the "Tail Approach."

    • Strategy: Attach bulky, lipophilic tails (e.g., fluorinated phenyl rings) via flexible linkers (urea or thiourea). This exploits the hydrophobic pocket found in the entrance of hCA IX, which is absent in hCA II.

  • For Drug Resistance:

    • Explore Metal Complexes .

    • Strategy: Complexing the sulfonamide-thiadiazole with Cu(II) or V(IV) can alter the pharmacokinetic profile and potency, potentially overcoming resistance mechanisms [5].

References

  • Asian Journal of Chemistry. (2013). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme.[3][1][4][5][6]Link

  • Taylor & Francis. (2014). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes.[7][3][1][8]Link

  • Bioorganic & Medicinal Chemistry. (1997). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors.Link[9]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides.Link

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2000). Metal Complexes of 1,3,4-Thiadiazole-2-Sulfonamide Derivatives.[5]Link

  • BenchChem. Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.Link

  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[3][1][4]Link

Safety Operating Guide

Personal protective equipment for handling 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

As a Senior Application Scientist specializing in laboratory safety and chemical logistics, I frequently consult on the integration of specialized heterocyclic compounds into drug discovery and agrochemical pipelines. 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a highly valuable intermediate; its unique structure—a thiadiazole core substituted with a cyclopropylamino group and a reactive thiol—confers excellent utility in synthesizing anti-convulsant agents, herbicides, and carbonic anhydrase inhibitors[1].

However, this same chemical reactivity necessitates stringent personal protective equipment (PPE) and operational logistics. Because this is a specialized derivative, we apply a read-across risk assessment methodology from its closely related structural analog, 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9)[2]. The addition of the cyclopropyl group increases lipophilicity, which mechanistically enhances potential dermal absorption rates compared to the parent compound.

This guide provides a self-validating, step-by-step operational framework for researchers, ensuring both scientific integrity and uncompromising laboratory safety.

Chemical Profile & Hazard Assessment

Before designing a PPE matrix, we must understand the physicochemical properties driving the compound's hazard profile. The presence of the thiol (-SH) group increases the risk of dermal sensitization, while the fine particulate nature of the solid presents a severe inhalation hazard.

Table 1: Physicochemical and Hazard Profile

Property / GHS HazardQuantitative Value / CodeCausality / Implication for Handling
Molecular Mass 173.01 g/mol [3]Low molecular weight allows deep dermal penetration if dissolved in carrier solvents.
Acute Toxicity (Oral) Category 4 (H302)[2]Harmful if swallowed; mandates strict hygiene and prohibition of food/drink in the lab.
Skin Irritation Category 2 (H315)[2]Thiol reactivity causes epidermal irritation; requires impermeable barrier protection.
Eye Irritation Category 2 (H319)[2]Dust can cause severe ocular damage; unvented or splash goggles are mandatory.
STOT SE Category 3 (H335)[2]Respiratory tract irritation; handling must strictly occur in a chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific permeation and exposure routes of thiadiazole derivatives. According to standard , baseline protection requires gloves, eye shields, and a particulate mask[2].

Table 2: PPE Selection and Specification Matrix

PPE CategorySpecification / StandardQuantitative MetricReplacement Frequency
Hand Protection Nitrile Rubber (EN 374 compliant)[4]Minimum 0.11 mm thicknessEvery 2 hours or upon contamination
Respiratory N95 or P100 Particulate Filter[2]≥ 95% filtration efficiencySingle use / per shift
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Inspect daily; replace if scratched
Engineering Class II Type A2 or Fume Hood80–100 fpm face velocityAnnual certification

Scientific Rationale for PPE Choices:

  • Why Nitrile? Thiadiazole derivatives can permeate natural latex. Nitrile provides a superior chemical barrier[4], especially when the compound is dissolved in polar aprotic solvents like DMSO or DMF, which act as aggressive penetration enhancers.

  • Why N95/P100? An N95 respirator is required when handling the powder outside a fume hood (e.g., during a spill) because the compound is a fine powder that triggers H335 (respiratory irritation)[2].

Operational Logistics & Step-by-Step Methodologies

To ensure a self-validating protocol, the following workflow must be adhered to when preparing standard stock solutions (e.g., 10 mM in DMSO) for downstream biological or chemical assays.

Methodology 1: Safe Weighing and Dissolution Protocol

  • Step 1: Environmental Preparation. Verify the chemical fume hood has a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents which can react violently with thiols.

  • Step 2: PPE Donning. Equip nitrile gloves, chemical splash goggles, and a flame-resistant lab coat with knitted cuffs. (Knitted cuffs prevent sleeves from dragging through powders).

  • Step 3: Static Mitigation. Thiadiazole powders hold static charges, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-ionizer or a damp lint-free wipe prior to weighing.

  • Step 4: Transfer and Weighing. Using a micro-spatula, carefully transfer the required mass into a pre-tared anti-static weigh boat. Cap the source bottle immediately to prevent ambient moisture absorption, which degrades the thiol group.

  • Step 5: Dissolution. Transfer the powder into a 15 mL conical tube. Inside the fume hood, add anhydrous DMSO. Causality: DMSO is selected because the compound's heterocyclic core exhibits poor aqueous solubility but high solubility in polar organic solvents. Cap tightly and vortex until visually clear.

  • Step 6: Decontamination. Wipe down the balance and spatulas with a solvent-dampened wipe (70% ethanol), followed by a dry wipe. Dispose of wipes as solid hazardous waste.

Logical Workflow Visualization

The following diagram illustrates the logical progression of handling operations and the conditional logic required for emergency spill response.

Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Process Execute Weighing & Dissolution Protocol Hood->Process Spill Spill Detected? Process->Spill Contain Contain Spill: Use Dry Absorbent Spill->Contain Yes Success Proceed to Downstream Assay Spill->Success No Decon Decontaminate Surfaces (70% EtOH) Contain->Decon Dispose Hazardous Waste Disposal (EPA/RCRA) Decon->Dispose Success->Dispose Waste Generation

Workflow and spill response logic for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol handling.

Emergency Response & Spill Management

Trustworthiness in laboratory operations requires planning for failure. If 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is spilled, follow this validated containment strategy:

Methodology 2: Emergency Spill Containment and Decontamination

  • Step 1: Evacuation and Assessment. Immediately halt work. If the spill occurs outside the fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized toxic dust[5].

  • Step 2: PPE Verification. The response team must don N95/P100 respirators, heavy-duty nitrile gloves, and chemical splash goggles before approaching the spill zone[2].

  • Step 3: Containment (Do Not Sweep). For solid spills, never sweep dry , as this aerosolizes the powder. Gently cover the material with damp sand or a commercial inert absorbent to suppress dust[5]. For liquid spills (e.g., dissolved in DMSO), surround the spill with vermiculite.

  • Step 4: Collection. Use non-sparking polypropylene scoops to transfer the absorbed material into a sealable, hazardous waste-rated container.

  • Step 5: Surface Decontamination. Wash the affected surface with a 70% ethanol solution, working from the outside edge toward the center to prevent spreading the contaminant.

Waste Disposal & Environmental Compliance

Thiadiazole-2-thiol derivatives pose risks to aquatic life and must never be disposed of down the drain.

  • Solid Waste: All contaminated weigh boats, gloves, and paper towels must be placed in a double-lined, clearly labeled solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be collected in a compatible, clearly labeled organic waste carboy. Ensure the waste container is kept tightly closed when not in active use to comply with and local EPA/RCRA regulations[4].

References

  • PubChemLite : "5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol" (CID 4962084). National Center for Biotechnology Information. Available at:[Link]

  • Fisher Scientific : "SAFETY DATA SHEET - 5-Amino-1,3,4-thiadiazole-2-thiol". Available at: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.